2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXNQGVHWYOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657515 | |
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167483-18-2 | |
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound of interest in natural product chemistry. The primary focus of this document is to detail its natural source, available data on its isolation, and to highlight areas where further research is critically needed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in the potential applications of this molecule.
Introduction
This compound is a pyranone derivative with a phenolic substituent. Its chemical structure suggests potential for biological activity, making it a target for phytochemical investigation. The stereochemistry of the molecule is of particular importance, with the (S)-enantiomer being the form isolated from its primary natural source. This guide will focus on the naturally occurring (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.
Natural Source
The sole identified natural source of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is the plant Scutellaria barbata D.Don.[1][2][3][4] This herbaceous plant, belonging to the Lamiaceae family, is a well-known traditional Chinese medicine. It is widely distributed in southern China and other parts of Asia and has been historically used for its purported anti-inflammatory and antitumor properties.[5]
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one in Scutellaria barbata. To date, no studies have been published that report the yield or concentration of this specific compound from the plant material. While methods for the quantitative analysis of other flavonoids and phenolic compounds in Scutellaria barbata have been developed, they have not been applied to this particular molecule.[5][6] This lack of quantitative data presents a major hurdle in assessing the feasibility of its extraction for research and development purposes.
Table 1: Summary of Natural Source and Quantitative Data
| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Abundance) | Citation |
| (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | Scutellaria barbata D.Don | Aerial parts | Not Reported | [1] |
Experimental Protocols
The initial isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was reported by Wang et al. in 2011.[1] However, the published work provides a general overview of the methodology rather than a detailed, step-by-step protocol.
General Isolation and Purification Workflow
The isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata involves a multi-step process that can be broadly categorized as extraction followed by chromatographic separation.
Caption: General workflow for the isolation of the target compound.
Detailed Methodologies (Information Gap)
A significant limitation in the current body of research is the absence of a detailed experimental protocol for the isolation and purification of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Key missing details include:
-
Extraction Parameters: Specifics of the ethanol extraction process, such as the ethanol concentration, temperature, extraction time, and solid-to-liquid ratio, are not available.
-
Chromatographic Conditions: Detailed parameters for column chromatography (e.g., stationary phase, mobile phase gradient) and preparative HPLC (e.g., column type, mobile phase composition, flow rate, detection wavelength) have not been published.
-
Spectroscopic Data: While the structure was elucidated by spectroscopic analysis, the complete raw data (¹H-NMR, ¹³C-NMR, and mass spectrometry data) is not readily accessible in a detailed format in the primary literature.[1]
Biological Activity and Signaling Pathways (Information Gap)
A critical knowledge gap exists regarding the biological activity of this compound. There are currently no published studies investigating its pharmacological effects, such as cytotoxic, anti-inflammatory, or antioxidant activities. Consequently, no signaling pathways involving this compound have been elucidated.
It is important to distinguish the target compound from the structurally similar but distinct molecule, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP has been reported to possess antioxidant properties.[7][8] However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.
The lack of biological data makes it impossible to create the requested diagrams of signaling pathways.
Future Directions
The current state of knowledge on this compound presents several opportunities for future research. The following areas are of high priority:
-
Development of a Quantitative Method: Establishing a validated analytical method, such as HPLC or UPLC-MS/MS, for the quantification of the compound in Scutellaria barbata is essential.
-
Optimization of Isolation Protocol: A systematic study to optimize the extraction and purification procedures is needed to improve yield and purity, facilitating further research.
-
Screening for Biological Activity: Comprehensive in vitro screening of the purified compound is required to identify any potential cytotoxic, anti-inflammatory, antioxidant, or other pharmacological activities.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
Conclusion
This compound is a natural product isolated from Scutellaria barbata. Despite its discovery over a decade ago, there remains a significant lack of fundamental scientific data, including its abundance in the natural source, a detailed isolation protocol, and any information on its biological activities. This technical guide consolidates the limited available information and highlights the substantial knowledge gaps that need to be addressed by future research. The elucidation of these missing details is crucial for unlocking the potential of this compound for applications in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and quantification of the chemical compositions of Scutellariae Barbatae herba and differentiation from its substitute by combining UHPLC-PDA-QTOF-MS/MS with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the quality differences and seasonal dynamics of flavonoids between the aerial parts and roots of Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Isolating a Novel Phenol from Scutellaria barbata: A Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Immediate Release
This technical guide provides an in-depth overview of the isolation and characterization of the novel phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, from the medicinal herb Scutellaria barbata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical constituents of traditional medicinal plants and their potential pharmacological applications.
Scutellaria barbata D. Don, also known as Ban Zhi Lian, is a perennial herb widely used in traditional Chinese medicine for its anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Its rich chemical profile includes flavonoids, diterpenoids, and polysaccharides, which are believed to contribute to its therapeutic effects.[1][2] Recent phytochemical investigations have led to the isolation of a novel dihydropyranone, (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, expanding the known chemical diversity of this plant species.[3][4]
This guide details the experimental methodology for the extraction, isolation, and structural elucidation of this compound, presenting all quantitative data in a clear and accessible format.
Experimental Protocols
The isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata was first reported by Wang et al. in 2011.[3][4] The following protocols are based on their published methodology.
Plant Material and Extraction
-
Plant Material: The whole plant of Scutellaria barbata was collected and air-dried.
-
Extraction: The dried plant material (5 kg) was powdered and extracted three times with 95% ethanol (EtOH) at room temperature.
-
Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract (280 g).
Fractionation and Isolation
The crude extract was subjected to a series of chromatographic separations to isolate the target compound.
-
Initial Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
Procedure: The crude extract was loaded onto the silica gel column and eluted with a stepwise gradient of petroleum ether-acetone (from 10:1 to 1:1 v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).
-
-
Repetitive Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Procedure: Fractions containing the target compound were combined and further purified by repeated column chromatography using a chloroform-methanol gradient.
-
-
Final Purification by Preparative TLC:
-
Stationary Phase: Silica gel GF₂₅₄ plates.
-
Developing Solvent: A mixture of chloroform and methanol.
-
Procedure: The semi-purified fractions were subjected to preparative TLC to yield the pure compound.
-
Data Presentation
Physicochemical and Spectroscopic Data
The structure of the isolated compound was elucidated based on comprehensive spectroscopic analysis.
| Property | Data |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]²⁰D -25.0 (c 0.1, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 225 (4.08), 278 (3.25) nm |
| IR (KBr) νₘₐₓ | 3380, 1665, 1590, 1515, 1450 cm⁻¹ |
| ¹H-NMR (400 MHz, CD₃OD) | δ 7.30 (2H, d, J = 8.4 Hz, H-2', H-6'), 6.81 (2H, d, J = 8.4 Hz, H-3', H-5'), 5.45 (1H, dd, J = 12.8, 2.8 Hz, H-2), 5.38 (1H, s, H-5), 2.81 (1H, dd, J = 16.8, 12.8 Hz, H-3a), 2.65 (1H, dd, J = 16.8, 2.8 Hz, H-3b), 2.25 (3H, s, 6-CH₃) |
| ¹³C-NMR (100 MHz, CD₃OD) | δ 198.5 (C-4), 175.2 (C-6), 158.4 (C-4'), 131.2 (C-1'), 129.0 (C-2', C-6'), 116.5 (C-3', C-5'), 101.9 (C-5), 80.5 (C-2), 45.1 (C-3), 20.8 (6-CH₃) |
| HRESIMS m/z | 205.0860 [M+H]⁺ (calcd. for C₁₂H₁₃O₃, 205.0865) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata.
Biological Activity and Signaling Pathways
To date, the primary literature describing the isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one does not report on its biological activities. The authors of the initial study noted that its biological activities were under evaluation.[3] Subsequent targeted searches for pharmacological studies on this specific compound have not yielded any published results.
While many compounds from Scutellaria barbata, particularly flavonoids, have demonstrated significant anti-tumor and anti-inflammatory effects through modulation of various signaling pathways, there is currently no specific data available for (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Further research is required to determine the bioactivity and potential mechanisms of action of this novel dihydropyranone.
The following diagram represents a generalized logical relationship for future investigation into the biological activity of this compound.
Conclusion
This technical guide provides a comprehensive summary of the isolation and characterization of the novel phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, from Scutellaria barbata. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The absence of reported biological activity for this compound highlights a significant knowledge gap and presents an opportunity for future pharmacological investigations to explore its potential therapeutic applications.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]
- 3. Two New Phenols from Scutellaria barbata | MDPI [mdpi.com]
- 4. Two new phenols from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. This document collates available data on its nomenclature, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its isolation and characterization are also presented. At present, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, natural product research, and drug development.
Chemical and Physical Properties
(S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a natural product identified as an amorphous powder.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| CAS Number | 1351338-15-2 ((S)-enantiomer) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Optical Rotation | [α]²⁰D -35 (c 0.1, MeOH) | [1] |
Spectral Data
The structural elucidation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was accomplished through a combination of spectroscopic techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in methanol-d₄. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz.
| ¹H-NMR (CD₃OD, 500 MHz) | ¹³C-NMR (CD₃OD, 125 MHz) |
| δ 7.30 (2H, d, J = 8.5 Hz, H-2', 6') | δ 198.8 (C-4) |
| δ 6.82 (2H, d, J = 8.5 Hz, H-3', 5') | δ 177.3 (C-6) |
| δ 5.46 (1H, s, H-5) | δ 160.0 (C-4') |
| δ 5.43 (1H, dd, J = 12.5, 4.0 Hz, H-2) | δ 131.2 (C-1') |
| δ 2.89 (1H, dd, J = 17.0, 12.5 Hz, H-3a) | δ 129.2 (C-2', 6') |
| δ 2.70 (1H, dd, J = 17.0, 4.0 Hz, H-3b) | δ 116.8 (C-3', 5') |
| δ 2.15 (3H, s, H-7) | δ 108.3 (C-5) |
| δ 81.1 (C-2) | |
| δ 45.4 (C-3) | |
| δ 20.3 (C-7) |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass.
| Technique | Ion | m/z |
| HRESIMS | [M + H]⁺ | 205.0859 (Calculated for C₁₂H₁₃O₃, 205.0865) |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
| IR (KBr) νₘₐₓ (cm⁻¹) | UV (MeOH) λₘₐₓ (nm) (log ε) |
| 3380, 1660, 1600, 1516 | 225 (4.15), 278 (4.18) |
Experimental Protocols
Isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
The following protocol is based on the method described by Wang et al. (2011) for the isolation of the compound from Scutellaria barbata.[1]
References
Spectroscopic Data of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. This compound has been isolated from Scutellaria barbata, a plant used in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the data from which is detailed below.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.
Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.29 | d | 8.5 | H-2', H-6' |
| 6.80 | d | 8.5 | H-3', H-5' |
| 5.42 | s | H-5 | |
| 5.38 | dd | 12.5, 3.0 | H-2 |
| 2.76 | dd | 17.0, 12.5 | H-3a |
| 2.58 | dd | 17.0, 3.0 | H-3b |
| 2.26 | s | 6-CH₃ |
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 198.2 | C-4 |
| 176.4 | C-6 |
| 159.0 | C-4' |
| 131.6 | C-1' |
| 129.0 | C-2', C-6' |
| 116.6 | C-3', C-5' |
| 108.4 | C-5 |
| 80.8 | C-2 |
| 44.5 | C-3 |
| 20.9 | 6-CH₃ |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Data |
| IR (KBr) νₘₐₓ cm⁻¹ | 3380 (O-H), 1660 (C=O), 1605, 1515, 1450 (aromatic C=C) |
| HR-ESI-MS | m/z 205.0862 [M+H]⁺ (Calculated for C₁₂H₁₃O₃, 205.0865) |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then filtered into a clean NMR tube to a height of approximately 4-5 cm.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer is operated in high-resolution mode to determine the accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a natural product.
Caption: Workflow for Natural Product Structure Elucidation.
Unveiling the Bioactivity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Overview and Exploration of a Structurally Related Analogue
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the biological activity of the phenolic compound 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Extensive literature review reveals a notable scarcity of specific bioactivity data for this molecule. It has been identified and isolated from the herb Scutellaria barbata, a plant with a history in traditional medicine, yet comprehensive studies on its pharmacological effects are not publicly available.[1][2][3][4] In light of this data gap, this document provides a detailed examination of a structurally similar and well-researched compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and antimicrobial effects. This guide will present the known quantitative data, experimental methodologies, and relevant biological pathways associated with DDMP to serve as a valuable reference and potential predictive framework for the bioactivity of this compound.
This compound: Current Status
As of the latest literature search, there is a significant lack of published data specifically detailing the biological activities of this compound. The compound is commercially available as a research chemical. Its isolation from Scutellaria barbata suggests a potential for bioactivity, given the medicinal use of the plant. However, without dedicated screening and mechanistic studies, its pharmacological profile remains uncharacterized.
A Structurally Related Analogue: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
In contrast, the structurally related compound DDMP has been the subject of numerous studies, revealing a range of significant biological effects. DDMP is a known product of the Maillard reaction and is found in various foods.[5] Its bioactivities are well-documented and provide a strong basis for inferring the potential properties of similar pyranone structures.
Antioxidant Activity of DDMP
DDMP has demonstrated considerable antioxidant properties through various in vitro assays. It acts as a potent free radical scavenger, a characteristic attributed to its chemical structure.
Table 1: Quantitative Antioxidant Activity Data for DDMP
| Assay | Metric | Result | Reference Compound(s) | Source |
| DPPH Radical Scavenging | IC50 | 241.6 µg/mL | Ascorbic acid (45.3 µg/mL), α-tocopherol (69.2 µg/mL), BHT (268.0 µg/mL) | [6][7][8] |
| DPPH Radical Scavenging | % Inhibition (at 350 µM) | 90.7% | BHT (87.6%) | [5] |
| ABTS Radical Scavenging | AEAC | 569.0 mg AA eq/g | Ascorbic acid | [6][7][8] |
| Galvinoxyl Radical Scavenging | % Inhibition (at 17.5 µM) | 88.7% | - | [5] |
IC50: Half-maximal inhibitory concentration. AEAC: Ascorbic acid equivalent antioxidant capacity. BHT: Butylated hydroxytoluene.
A general workflow for assessing antioxidant activity is depicted below.
DPPH Radical Scavenging Assay Protocol:
-
Prepare various concentrations of the test compound (DDMP) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Add the test compound or standard solution to the DPPH working solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a designated wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound (DDMP) or a standard (e.g., ascorbic acid) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the designated wavelength.
-
The scavenging activity is calculated similarly to the DPPH assay, and the results can be expressed as an ascorbic acid equivalent antioxidant capacity (AEAC).
Anti-inflammatory Activity of DDMP
DDMP has been reported to possess anti-inflammatory properties, which are often linked to its antioxidant capacity and its ability to modulate inflammatory pathways.
Table 2: Quantitative Anti-inflammatory Activity Data for DDMP
| Assay | Metric | Result | Source |
| Inhibition of Egg Albumin Denaturation | % Inhibition | Concentration-dependent | [9][10][11] |
| HRBC Membrane Stabilization | % Protection | Concentration-dependent | [10][12] |
Note: Specific quantitative values like IC50 for anti-inflammatory assays of pure DDMP are not consistently reported in the reviewed literature; instead, its presence in active extracts is noted.
Inhibition of Protein Denaturation Assay: This assay assesses the ability of a compound to inhibit the denaturation of proteins, a common cause of inflammation.
-
A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound (DDMP) or a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
The mixtures are incubated at a physiological temperature (e.g., 37°C) for a period, followed by heating to induce denaturation (e.g., 70°C).
-
After cooling, the turbidity of the solutions is measured spectrophotometrically (e.g., at 660 nm).
-
The percentage inhibition of denaturation is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the denatured protein without the sample and A_sample is the absorbance with the sample.
Antimicrobial Activity of DDMP
DDMP has been identified as having antimicrobial, including antifungal, properties.[13][14]
Disk Diffusion Method (Kirby-Bauer Test): This method is used to assess the susceptibility of microorganisms to antimicrobial agents.
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Sterile filter paper disks impregnated with a known concentration of the test compound (DDMP) are placed on the agar surface.
-
The plate is incubated under appropriate conditions for the test microorganism.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
Potential Signaling Pathways and Mechanisms
The antioxidant and anti-inflammatory activities of phenolic compounds like DDMP are often interconnected. The free radical scavenging ability can mitigate oxidative stress, which is a key trigger for inflammatory responses. The potential mechanism involves the modulation of redox-sensitive signaling pathways.
Conclusion and Future Directions
While this compound remains a molecule with uncharacterized biological activity, the extensive data available for its structural analogue, DDMP, offers valuable insights. DDMP's demonstrated antioxidant, anti-inflammatory, and antimicrobial properties suggest that the pyranone scaffold is a promising pharmacophore.
Future research should prioritize the systematic evaluation of this compound to determine its specific bioactivity profile. Direct comparative studies with DDMP would be highly beneficial to elucidate the influence of the 4-hydroxyphenyl substitution on the molecule's efficacy and mechanism of action. Such studies will be crucial in unlocking the potential therapeutic applications of this class of compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Significance and symbolism [wisdomlib.org]
- 14. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
Potential Therapeutic Applications of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. While direct experimental evidence on the bioactivity of this specific molecule is limited, its origin from a plant with well-documented pharmacological properties suggests a promising avenue for research and development. This document consolidates the current understanding of the therapeutic potential of Scutellaria barbata and the broader dihydropyranone chemical class, providing a foundation for future investigation into this compound as a potential therapeutic agent. The primary focus will be on its inferred anti-cancer, anti-inflammatory, and antioxidant properties.
Introduction
This compound is a natural product belonging to the dihydropyranone class of phenolic compounds.[1][2][3][4] It has been identified as a constituent of Scutellaria barbata (Lamiaceae), a perennial herb used extensively in traditional Chinese medicine to treat a variety of ailments, including cancer, inflammation, and infections.[5][6] The therapeutic efficacy of Scutellaria barbata is attributed to its rich phytochemical profile, which includes a diverse array of flavonoids, diterpenoids, and other phenolic compounds.[5][7] Given that the biological activity of a plant extract is the synergistic effect of its components, it is plausible that this compound contributes to the overall therapeutic profile of Scutellaria barbata. This whitepaper will, therefore, extrapolate the potential therapeutic uses of this specific compound based on the established bioactivities of its source and the known pharmacological relevance of the dihydropyranone scaffold.
Potential Therapeutic Targets
Based on the known therapeutic actions of Scutellaria barbata, the following areas represent the most promising avenues for the investigation of this compound:
-
Oncology: Scutellaria barbata extracts have demonstrated significant anti-cancer activity against various cancer cell lines, including lung, colon, and ovarian cancers.[8][9][10]
-
Inflammation: The herb is traditionally used for its anti-inflammatory properties, which have been validated in modern pharmacological studies.[11][12][13]
-
Oxidative Stress: The antioxidant capacity of Scutellaria barbata is well-documented and is largely attributed to its phenolic and flavonoid content.[14][15]
Inferred Pharmacological Activity: Evidence from Scutellaria barbata
The therapeutic potential of this compound is inferred from the extensive research conducted on its natural source, Scutellaria barbata.
Anticancer Activity
Extracts of Scutellaria barbata have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: In Vitro Anticancer Activity of Scutellaria barbata Extracts
| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |
| A549 | Human Lung Cancer | Ethanol | 0.21 mg/mL | [9][16] |
| CL1-5 | Human Lung Cancer | Not Specified | Dose-dependent inhibition | [8] |
| HT-29 | Human Colon Carcinoma | Ethanol | Not Specified (Induces G1/S arrest) | [17] |
Anti-inflammatory Activity
The anti-inflammatory effects of Scutellaria barbata are mediated through the inhibition of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins.
Table 2: In Vitro Anti-inflammatory Activity of Scutellaria barbata Extracts
| Cell Line | Assay | Extract Type | Inhibition | Reference |
| RAW 264.7 | Nitric Oxide Production | Ethanol & Ethyl Acetate | Dose-dependent decline | [11] |
Antioxidant Activity
The antioxidant properties of Scutellaria barbata are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Table 3: In Vitro Antioxidant Activity of Scutellaria Species Extracts
| Species | Extract Type | Assay | IC50 Value | Reference |
| Scutellaria lateriflora | Microshoot Extract | DPPH Radical Scavenging | 1.639 ± 0.008 mg/mL | [15] |
| Scutellaria barbata | Not Specified | Not Specified | Not Specified | [14] |
| Scutellarein (a flavonoid from Scutellaria) | Not Specified | DPPH Radical Scavenging | Lower than Scutellarin | [18] |
Key Signaling Pathways
The anticancer and anti-inflammatory effects of Scutellaria barbata are known to be mediated through the modulation of several key signaling pathways. It is hypothesized that this compound may also exert its effects through these pathways.
Anticancer Signaling Pathways
Scutellaria barbata extracts have been shown to modulate the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis.[5] The herb's components can also suppress the Hedgehog signaling pathway, which is involved in tumor angiogenesis.[19]
Caption: Inferred Anticancer Signaling Pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of Scutellaria barbata involves the inhibition of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.
Caption: Inferred Anti-inflammatory Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to validate the therapeutic potential of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to determine the free radical scavenging activity of a compound.[20][21][22]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound or positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Caption: DPPH Assay Workflow.
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
This assay measures the amount of nitrite, a stable metabolite of nitric oxide, in cell culture supernatants.[23][24][25][26][27]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Cell culture medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (typically 540 nm).
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of nitric oxide inhibition is calculated.
Caption: Griess Assay Workflow.
MTT Assay (Cytotoxicity/Anticancer Activity)
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]
Materials:
-
Cancer cell line of interest
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Cell culture medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: MTT Assay Workflow.
Conclusion and Future Directions
This compound, as a constituent of the medicinally important plant Scutellaria barbata, holds significant potential for therapeutic applications, particularly in the fields of oncology, inflammation, and diseases related to oxidative stress. While direct experimental data for this specific compound is currently unavailable, the well-established pharmacological profile of its natural source provides a strong rationale for further investigation.
Future research should focus on the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Scutellaria barbata or through chemical synthesis.
-
In Vitro Bioactivity Screening: Systematic evaluation of the purified compound for its anticancer, anti-inflammatory, and antioxidant activities using the standardized protocols outlined in this document.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of the compound.
The exploration of this novel dihydropyranone derivative could lead to the development of new and effective therapeutic agents for a range of human diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. jfda-online.com [jfda-online.com]
- 12. scite.ai [scite.ai]
- 13. Scutellaria barbata ameliorates acute respiratory distress syndrome by inhibiting neutrophil-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Scutellaria barbata D. Don induces G1/S arrest via modulation of p53 and Akt pathways in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. marinebiology.pt [marinebiology.pt]
- 23. researchgate.net [researchgate.net]
- 24. Protocol Griess Test [protocols.io]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. researchgate.net [researchgate.net]
- 27. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary framework for investigating the mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from Scutellaria barbata. Due to the limited direct research on this specific molecule, this document extrapolates potential biological activities and mechanisms based on the known functions of the broader dihydropyranone class of compounds. This guide outlines hypothesized mechanisms, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, and provides detailed experimental protocols for their investigation. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a natural product belonging to the dihydropyranone family of phenolic compounds. It has been identified in Scutellaria barbata, a plant with a history of use in traditional medicine. While this specific molecule is not extensively studied, related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have demonstrated a range of biological activities.[1] These activities suggest that this compound may hold therapeutic potential. This whitepaper aims to consolidate the current understanding of related compounds to propose testable hypotheses for the mechanism of action of this specific dihydropyranone and to provide the necessary experimental frameworks for these preliminary studies.
Hypothesized Mechanisms of Action
Based on the biological activities reported for structurally similar pyran-4-one derivatives, the following mechanisms are proposed as primary areas of investigation for this compound.
Antioxidant Activity
Dihydropyranone derivatives are recognized for their potent antioxidant properties, largely attributed to their ability to scavenge free radicals.[1] The hydroxyl group on the phenyl ring of the target compound is likely a key contributor to this activity, potentially acting as a hydrogen donor to neutralize reactive oxygen species (ROS).[2] The unstable enol structure that can form in the pyranone ring is also considered a key factor in the antioxidant activity of this class of compounds.[2]
Anti-inflammatory Effects
Chronic inflammation is often linked to oxidative stress. By scavenging free radicals, antioxidant compounds can mitigate inflammatory responses. Pyran derivatives have been investigated for their anti-inflammatory properties.[3][4] A plausible mechanism is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5]
Cytotoxic Activity Against Cancer Cell Lines
Various synthetic and natural pyran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[6][7][8][9] The preliminary investigation of this compound should therefore include screening for its anti-proliferative effects on relevant cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.
Antimicrobial and Quorum Sensing Inhibition
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for researchers to summarize their findings from future experimental evaluations.
| Assay Type | Metric | Value | Cell Line / Model System | Reference |
| DPPH Radical Scavenging | IC₅₀ | Data to be generated | Cell-free | Internal Report |
| MTT Cell Viability | IC₅₀ | Data to be generated | e.g., MCF-7, HeLa, etc. | Internal Report |
| Nitric Oxide Inhibition | IC₅₀ | Data to be generated | e.g., LPS-stimulated RAW 264.7 | Internal Report |
| Quorum Sensing Inhibition | IC₅₀ | Data to be generated | e.g., P. aeruginosa PAO1 | Internal Report |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is adapted from standard procedures for determining the free radical scavenging capacity of a compound.[15][16][17][18]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. Prepare a series of dilutions from this stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
For a blank, use 20 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on cell proliferation.[19][20][21]
-
Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined from a dose-response curve.
Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the compound's anti-inflammatory potential.[22][23][24][25][26]
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) to about 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes). Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For analyzing protein translocation, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the changes in protein expression or phosphorylation relative to the controls.
-
Visualizations of Hypothesized Mechanisms and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed mechanisms and experimental procedures.
Caption: Proposed antioxidant mechanism of action.
References
- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. [PDF] Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 18. abcam.cn [abcam.cn]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 26. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound belonging to the dihydropyranone class of natural products.[1][2] It was first isolated from the ethanol extract of Scutellaria barbata, a plant with a history of use in Traditional Chinese Medicine for its anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, including its physicochemical properties, spectroscopic data, and the experimental protocol for its isolation. At present, there is a notable lack of published data on the specific biological activities, mechanisms of action, and synthetic procedures for this molecule. This document aims to consolidate the existing knowledge and highlight areas for future research.
Introduction
Scutellaria barbata D. Don, a perennial herb, is known to produce a diverse array of secondary metabolites, including flavonoids, diterpenoids, and polysaccharides, which are believed to contribute to its therapeutic effects.[3][4][5][6][7] In 2011, a study focusing on the chemical constituents of this plant led to the isolation and characterization of two new phenols, one of which was (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.[1][2] While the initial report detailed its structure elucidation, the biological activities of this specific compound were noted to be under investigation. This guide summarizes the foundational data available for this compound.
Physicochemical and Spectroscopic Data
The primary characterization of this compound was reported by Wang et al. (2011). The following tables summarize the key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Yellowish oil | |
| Optical Rotation | [α]D²⁵ -36.5 (c 0.1, MeOH) |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.28 | d | 8.5 | H-2', H-6' |
| 6.81 | d | 8.5 | H-3', H-5' |
| 5.48 | s | H-5 | |
| 5.41 | dd | 12.5, 3.0 | H-2 |
| 3.00 | dd | 17.0, 12.5 | H-3a |
| 2.62 | dd | 17.0, 3.0 | H-3b |
| 2.26 | s | 6-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 199.3 | C-4 |
| 175.7 | C-6 |
| 158.8 | C-4' |
| 131.0 | C-1' |
| 129.4 | C-2', C-6' |
| 116.8 | C-3', C-5' |
| 108.6 | C-5 |
| 81.3 | C-2 |
| 44.5 | C-3 |
| 20.3 | 6-CH₃ |
Table 4: Mass Spectrometry Data
| Technique | Ion (m/z) | Assignment |
| ESI-MS | 205 [M+H]⁺ | Protonated Molecule |
| HRESI-MS | 205.0862 [M+H]⁺ | Calculated for C₁₂H₁₃O₃: 205.0865 |
Experimental Protocols
Isolation of this compound
The following protocol is based on the method described by Wang et al. (2011) for the isolation of the title compound from Scutellaria barbata.
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Biological Activity and Mechanism of Action
A comprehensive search of the scientific literature reveals a significant lack of data regarding the biological activity of this compound. The initial publication by Wang et al. (2011) stated that the biological activities were under evaluation, but no subsequent studies detailing these findings for this specific compound have been published.
While the crude extracts of Scutellaria barbata and other isolated compounds from the plant have demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-viral activities, these properties cannot be directly attributed to this compound without specific experimental evidence.[3][4][5][6][7]
Due to the absence of biological data, there is currently no information on the mechanism of action or any associated signaling pathways for this compound.
Logical Relationship of Current Knowledge
Caption: Current knowledge and identified research gaps.
Synthesis
As of the date of this review, no total synthesis or any synthetic routes for this compound have been reported in the peer-reviewed literature. The only described method for obtaining this compound is through isolation from its natural source, Scutellaria barbata.
Conclusion and Future Directions
This compound is a structurally characterized natural product with limited available scientific data. While its discovery within a medicinally significant plant suggests potential biological relevance, there is a clear need for further research. Future studies should prioritize:
-
Chemical Synthesis: The development of a robust synthetic route would enable the production of larger quantities of the compound for comprehensive biological evaluation.
-
Biological Screening: In vitro and in vivo studies are necessary to determine the pharmacological profile of this compound. Given the known activities of Scutellaria barbata, screening for anti-cancer, anti-inflammatory, and anti-viral properties would be a logical starting point.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets and signaling pathways.
This technical guide serves as a foundational resource for researchers interested in this compound and aims to stimulate further investigation into its potential therapeutic applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]
- 5. Scutellaria barbata: A Review on Chemical Constituents, Pharmacol...: Ingenta Connect [ingentaconnect.com]
- 6. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Proposed Biosynthetic Pathway of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed biosynthetic pathway for 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. While the precise enzymatic steps for the synthesis of this specific molecule have not been empirically determined, this document constructs a scientifically plausible pathway based on established principles of plant secondary metabolism, drawing parallels with the well-characterized biosynthesis of flavonoids and other styrylpyrones in Scutellaria species and other plants. The proposed pathway is a hybrid of the phenylpropanoid and polyketide pathways, culminating in a series of condensation, cyclization, and reduction reactions. This guide provides a theoretical framework, including key enzymes, intermediates, and proposed experimental protocols for the elucidation and verification of this pathway. All quantitative data presented are hypothetical and intended to be representative for the purpose of experimental design.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from precursors supplied by the phenylpropanoid and polyketide pathways. The core structure suggests the condensation of a p-coumaroyl-CoA starter unit with two extender units, likely one malonyl-CoA and one methylmalonyl-CoA, followed by cyclization and reduction.
Phenylpropanoid Pathway: Synthesis of the Starter Unit
The initial steps of the pathway involve the conversion of the primary metabolite L-phenylalanine to the activated starter molecule, p-coumaroyl-CoA. This is a well-established pathway in higher plants.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Step 2: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.
-
Step 3: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Polyketide Synthesis and Cyclization
The formation of the pyranone ring is proposed to be catalyzed by a Type III Polyketide Synthase (PKS), likely a styrylpyrone synthase (SPS)-like enzyme.
-
Step 4: Styrylpyrone Synthase (SPS)-like Enzyme catalyzes the sequential condensation of the p-coumaroyl-CoA starter unit with one molecule of malonyl-CoA and one molecule of methylmalonyl-CoA. This forms a linear tetraketide intermediate.
-
Step 5: Intramolecular Cyclization of the tetraketide intermediate, likely occurring as part of the SPS catalytic cycle, forms the α-pyrone ring, resulting in a styrylpyrone intermediate.
Final Reduction Step
The 2,3-dihydro structure of the final product indicates a reduction of a double bond in the pyranone ring.
-
Step 6: Reductase A putative reductase enzyme is proposed to catalyze the NADPH- or NADH-dependent reduction of the styrylpyrone intermediate to yield this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the key enzymes in the proposed pathway. These values are representative and should be experimentally determined.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 | 15 |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 20 | 5 |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | 30, 100, 80 | 25 |
| Styrylpyrone Synthase (SPS)-like | p-Coumaroyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | 5, 10, 15 | 0.5 |
| Reductase | Styrylpyrone Intermediate, NADPH | 25, 50 | 10 |
Table 2: Metabolite Concentrations in Scutellaria barbata (Hypothetical)
| Metabolite | Tissue | Concentration (µg/g fresh weight) |
| L-Phenylalanine | All | 500 - 1000 |
| p-Coumaric acid | All | 50 - 100 |
| This compound | Roots, Leaves | 10 - 50 |
Experimental Protocols
The following protocols describe methodologies to identify and characterize the enzymes and intermediates of the proposed biosynthetic pathway.
Protocol 1: Identification of PKS Genes from Scutellaria barbata
This protocol outlines the steps for identifying candidate Type III PKS genes from a Scutellaria barbata transcriptome dataset.
Caption: Workflow for the identification of candidate PKS genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from various tissues of S. barbata (roots, stems, leaves) using a suitable plant RNA extraction kit.
-
Transcriptome Sequencing: The extracted RNA is used for cDNA library construction and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
De novo Assembly: The raw sequencing reads are assembled into contigs using a de novo assembler (e.g., Trinity).
-
Homology Search: The assembled contigs are searched against a database of known plant Type III PKS protein sequences (including CHS and SPS) using tBLASTn.
-
Phylogenetic Analysis: The identified PKS-like sequences are aligned with known CHS and SPS sequences, and a phylogenetic tree is constructed to identify candidates that cluster with SPS enzymes.
-
Gene Cloning: Full-length coding sequences of candidate genes are obtained by RACE-PCR and cloned into an expression vector.
Protocol 2: In Vitro Characterization of a Candidate SPS-like Enzyme
This protocol describes the expression of a candidate PKS gene in E. coli and the in vitro characterization of the recombinant enzyme.
Caption: Workflow for the in vitro characterization of a candidate enzyme.
Methodology:
-
Protein Expression and Purification: The candidate PKS gene in an expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the starter unit (p-coumaroyl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS. The mass and fragmentation pattern of the product are compared with an authentic standard of the styrylpyrone intermediate.
-
Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.
Protocol 3: Isotope Labeling Studies in S. barbata
This protocol uses stable isotope-labeled precursors to trace the biosynthetic origin of the target compound in vivo.
Methodology:
-
Precursor Feeding: S. barbata seedlings or cell cultures are fed with 13C-labeled L-phenylalanine or 13C-labeled acetate.
-
Metabolite Extraction: After a defined incubation period, metabolites are extracted from the plant material.
-
LC-MS and NMR Analysis: The extracts are analyzed by high-resolution LC-MS to detect the incorporation of 13C into the target molecule. The position of the labels is determined by NMR spectroscopy.
-
Pathway Confirmation: The observed labeling pattern is compared with the predicted pattern based on the proposed biosynthetic pathway to confirm the origin of the carbon skeleton.
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific regulatory networks for the biosynthesis of this compound are unknown, it is likely to be co-regulated with other phenylpropanoid-derived compounds.
Caption: A generalized model for the regulation of the proposed biosynthetic pathway.
Conclusion
This technical guide presents a plausible biosynthetic pathway for this compound based on current knowledge of plant secondary metabolism. The proposed pathway, originating from the phenylpropanoid and polyketide pathways, provides a solid foundation for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. The experimental protocols outlined herein offer a roadmap for the identification and characterization of the key biosynthetic genes and enzymes. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and related bioactive compounds for pharmaceutical applications.
Methodological & Application
Application Note: Synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound that has been isolated from natural sources such as Scutellaria barbata.[1][2] Its structure, featuring a dihydropyranone core, is a common motif in a variety of biologically active natural products. This class of compounds, which includes flavanones and chromanones, has garnered significant interest in drug discovery for potential anti-inflammatory and anti-cancer activities.[3]
This document provides a detailed protocol for a plausible synthetic route to this compound. The described method is based on a base-catalyzed condensation-cyclization reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate, a common and effective strategy for the formation of heterocyclic systems.
Quantitative Data Summary
The following table outlines the reactants and expected yield for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Equivalents | Expected Yield (%) | Final Purity (%) |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.0 | ||
| Ethyl Acetoacetate | 130.14 | 12.0 | 1.2 | ||
| Piperidine (catalyst) | 85.15 | 1.0 | 0.1 | ||
| Product | 204.22 | - | - | ~65% | >98% |
Experimental Protocol
This protocol details a one-pot synthesis involving a base-catalyzed condensation followed by an intramolecular cyclization.
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.56 g, 12.0 mmol, 1.2 eq.) followed by piperidine (0.085 g, 1.0 mmol, 0.1 eq.).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Maintain the reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 2M hydrochloric acid (2 x 25 mL) to remove piperidine, and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1 and gradually increasing to 7:3).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum to obtain this compound as a white or pale-yellow solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Synthetic Reaction Scheme
References
Application Notes and Protocols for the Analytical Determination of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound that has been isolated from the herb Scutellaria barbata. As a natural product, its characterization and quantification are essential for research, quality control of herbal preparations, and potential drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Compound Information
| Property | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one |
| Synonyms | (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one |
| CAS Number | 1167483-18-2 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a suitable method for the quantification of this compound in various matrices, including plant extracts and formulated products. The following is a recommended protocol for method development and validation.
Recommended HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the compound. |
| Injection Volume | 10 µL |
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation (for Scutellaria barbata extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery between 95% and 105% |
| Precision | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.
Derivatization Protocol (Silylation)
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Recommended GC-MS Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C (Splitless mode) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
GC-MS Workflow Diagram
Application Note: HPLC Analysis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Due to the limited availability of specific validated methods for this compound, this protocol has been developed based on established methodologies for the analysis of structurally similar phenolic compounds, flavonoids, and natural product extracts, particularly from the Scutellaria genus.[1][2][3] The method utilizes reversed-phase chromatography with a C18 column and gradient elution, coupled with UV detection, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a phenolic compound that has been isolated from medicinal plants such as Scutellaria barbata. The quantification of this and similar compounds is crucial for quality control, pharmacokinetic studies, and phytochemical analysis. Reversed-phase HPLC is a widely adopted technique for the analysis of such moderately polar compounds due to its high resolution, sensitivity, and reproducibility.[4] This application note provides a comprehensive protocol, including chromatographic conditions, sample preparation, and representative performance data.
Experimental
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade Methanol.
-
HPLC grade Water.
-
Formic acid (analytical grade).
A gradient elution method is proposed to ensure adequate separation from potential impurities. The conditions are summarized in the table below.
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 20 minutes |
| Table 1: Proposed HPLC Chromatographic Conditions. |
Protocols
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC grade methanol directly. Degas before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.
Sample preparation should be tailored to the specific matrix (e.g., plant extract, formulation). A general procedure for a plant extract is provided below.[5][6]
-
Extraction: Accurately weigh a known amount of the sample matrix (e.g., 1 g of powdered plant material). Extract with a suitable volume of methanol (e.g., 20 mL) using sonication for 30 minutes.
-
Centrifugation/Filtration: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Dilution: If necessary, dilute the filtered sample with methanol to ensure the analyte concentration falls within the range of the calibration curve.
Method Performance (Representative Data)
The following tables summarize the expected performance characteristics of this method.
System suitability tests are performed to ensure the chromatographic system is operating correctly. A working standard (e.g., 25 µg/mL) is injected multiple times.
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Retention Time (%RSD) | ≤ 1.0% | 0.3% |
| Peak Area (%RSD) | ≤ 2.0% | 0.8% |
| Table 2: System Suitability Parameters. |
The method should be validated according to standard guidelines to demonstrate its suitability for its intended purpose.
| Parameter | Concentration Range (µg/mL) | Representative Results |
| Linearity | 1 - 100 | Correlation Coefficient (r²): > 0.999 |
| Precision (%RSD) | Intra-day (n=6): < 2.0% Inter-day (n=6): < 3.0% | |
| Accuracy (% Recovery) | 10, 25, 50 | 98.0% - 102.0% |
| LOD (µg/mL) | - | 0.3 |
| LOQ (µg/mL) | - | 1.0 |
| Table 3: Summary of Method Validation Parameters. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: Workflow for HPLC analysis of the target compound.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantification of this compound. The use of a standard C18 column and a simple methanol/water mobile phase makes it accessible to most analytical laboratories. This application note serves as a complete guide for method implementation, from sample preparation to data analysis, and can be adapted for various research and quality control applications.
References
- 1. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures. | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound belonging to the dihydropyranone class. It has been isolated from Scutellaria barbata, a plant used in traditional medicine.[1][2][3][4] The structural elucidation and confirmation of such compounds are critical for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical technique for this purpose. This document provides detailed NMR data and standardized protocols for the analysis of this specific compound.
Chemical Structure
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature.[1][2]
¹H NMR Data
Table 1. ¹H NMR (600 MHz, CDCl₃) data for this compound.
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.39 | dd | 13.2, 3.0 |
| 3a | 2.89 | dd | 16.8, 13.2 |
| 3b | 2.78 | dd | 16.8, 3.0 |
| 5 | 5.43 | s | |
| 7 (CH₃) | 2.15 | s | |
| 2', 6' | 7.30 | d | 8.4 |
| 3', 5' | 6.85 | d | 8.4 |
¹³C NMR Data
Table 2. ¹³C NMR (150 MHz, CDCl₃) data for this compound.
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 76.8 |
| 3 | 43.1 |
| 4 | 191.9 |
| 5 | 109.8 |
| 6 | 169.3 |
| 7 (CH₃) | 21.0 |
| 1' | 130.3 |
| 2', 6' | 127.8 |
| 3', 5' | 115.9 |
| 4' | 156.0 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality 1D and 2D NMR spectra for compounds of this class.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, referenced to 0.00 ppm.
NMR Data Acquisition
The following parameters are recommended for a 600 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard gradient-enhanced COSY pulse program.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Use a standard gradient-enhanced HSQC pulse program optimized for a one-bond coupling constant of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Use a standard gradient-enhanced HMBC pulse program optimized for a long-range coupling constant of ~8 Hz.
Data Analysis and Visualization
The following diagrams illustrate the key structural correlations that can be determined from 2D NMR experiments.
Caption: Molecular structure of the target compound.
Caption: Key ¹H-¹H COSY correlations.
References
Application Notes and Protocols for Mass Spectrometry of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a flavonoid-like compound with potential applications in pharmaceutical and nutraceutical industries. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and sensitive technique for the identification, characterization, and quantification of this and similar molecules in various matrices.[1][2] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, drawing upon established methodologies for related flavonoids.
Expected Mass and Fragmentation Pattern
The exact mass of this compound (C₁₂H₁₂O₃) is 204.0786 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 205.0864.
Anticipated Fragmentation Pathways:
-
Loss of the B-ring equivalent: Cleavage of the bonds in the dihydropyranone ring could lead to the loss of the 4-hydroxyphenyl group.
-
RDA Fragmentation of the C-ring: The dihydropyranone ring is expected to undergo RDA fragmentation, yielding characteristic product ions.
A high-resolution mass spectrometer is recommended for accurate mass measurements to confirm the elemental composition of the parent and fragment ions.[4][5]
Quantitative Analysis Data
The following table summarizes typical quantitative data achievable for flavonoid analysis using LC-MS/MS, which can be expected to be similar for the target analyte.
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | 4.7 - 12.9 µg/L | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin |
| Limit of Quantification (LOQ) | 15 - 40 µg/L | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin |
| Linearity (Correlation Coefficient) | > 0.99 | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin |
| Mean Recovery | 66% - 72% | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin |
| Reproducibility (RSD) | 2.21% - 3.93% | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin |
| Data adapted from a study on flavonoid analysis in G. biloba leaves by HPLC-MS.[6] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plant material, biological fluid, synthetic reaction mixture). For plant extracts, a general protocol is as follows:
Objective: To extract the analyte from a plant matrix and remove interfering substances.
Materials:
-
Plant material (e.g., leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (LC-MS grade)
-
Deionized water
-
Centrifuge
-
0.2 µm PVDF syringe filters
-
Solid-phase extraction (SPE) columns (e.g., C18), if necessary for cleanup[6]
Protocol:
-
Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.[7]
-
Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
For cleaner samples, the extract can be passed through a conditioned SPE column.[6]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC autosampler vial.[7]
-
Store the samples at -80°C until analysis.[7]
LC-MS/MS Analysis
Objective: To separate the analyte from other components in the extract and obtain its mass spectrometric data for identification and quantification.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or QTOF) with an ESI source[7]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Mode:
-
Full Scan (for identification): m/z 100-500
-
Multiple Reaction Monitoring (MRM) (for quantification): Monitor the transition from the precursor ion (m/z 205.1) to one or more product ions (to be determined experimentally).
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound from a plant matrix.
Caption: Logical workflow for the qualitative and quantitative data analysis of this compound.
References
- 1. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one using MTT
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating the cytotoxic effects of chemical compounds.[6][7] Live cells with active metabolism convert the water-soluble, yellow MTT into a water-insoluble, purple formazan.[8] The formazan crystals are then dissolved in a suitable solvent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[6][9] A decrease in the absorbance of the treated cells compared to the untreated control cells indicates a reduction in cell viability and therefore the cytotoxic potential of the tested compound.[6]
Data Presentation
The cytotoxic effect of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes hypothetical quantitative data obtained from an MTT assay performed on a human cancer cell line (e.g., HCT-116) after 48 hours of treatment.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.02 ± 0.05 | 81.6 |
| 10 | 0.85 ± 0.04 | 68.0 |
| 25 | 0.63 ± 0.03 | 50.4 |
| 50 | 0.41 ± 0.02 | 32.8 |
| 100 | 0.22 ± 0.01 | 17.6 |
Note: Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocols
This section provides a detailed methodology for conducting the MTT cytotoxicity assay.
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HCT-116, MCF-7, HepG-2)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[10]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[3][10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5]
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 1.5 to 4 hours at 37°C.[3][10] During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability using the following formula:[3] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of % cell viability versus compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathway
While the specific mechanism of action for this compound is not established, some pyranone derivatives have been shown to induce cytotoxicity through the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[5][11]
Caption: Proposed mechanism of pyranone-induced cytotoxicity.
Conclusion
The MTT assay is a robust and reliable method for assessing the in vitro cytotoxicity of novel compounds like this compound. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the field of drug discovery and development to evaluate the cytotoxic potential of this and other related pyranone derivatives. Further studies would be required to elucidate the precise molecular mechanisms underlying the cytotoxic effects of this specific compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Antioxidant Activity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one via DPPH Assay
Authored for: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound that has been isolated from medicinal plants such as Scutellaria barbata.[1] Phenolic compounds are a well-established class of natural products known for their diverse biological activities, including antioxidant properties. The antioxidant capacity of these molecules is crucial in the context of drug development, as oxidative stress is implicated in a multitude of pathological conditions.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for evaluating the antioxidant potential of various compounds.[2][3] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a measurable color change from deep violet to pale yellow.[2] The degree of discoloration, quantified spectrophotometrically, is directly proportional to the radical scavenging activity of the tested compound.
These application notes provide a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When an antioxidant compound (AH) is added, it donates a hydrogen atom or an electron to DPPH, leading to the formation of the reduced, non-radical form (DPPH-H), which is yellow. This reduction in the concentration of the DPPH radical is monitored by the decrease in absorbance at 517 nm.
Quantitative Data Summary
| Sample | Concentration | % DPPH Radical Scavenging Activity | IC50 Value | Reference Compound |
| Scutellaria barbata 70% ethanol extract | Not Specified | Not Specified | 211 µg/mL | Ascorbic Acid |
| Scutellaria barbata methanolic extract | Not Specified | Not Specified | 67.53 µg/mL | Not Specified |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 350 µM | 90.7% | Not Specified | BHT (87.6% at 350 µM) |
Note: The antioxidant activity of a pure compound can differ significantly from that of a plant extract, which contains a complex mixture of substances.
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh daily.[2]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Test Compound Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test compound.
Assay Procedure (Microplate Method)
-
Blank: In a well of the 96-well microplate, add 200 µL of methanol.
-
Control: In separate wells, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Test Sample: In separate wells, add 100 µL of each dilution of the test compound and 100 µL of the DPPH working solution.
-
Positive Control: In separate wells, add 100 µL of each dilution of the positive control and 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine the IC50 value: The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. Plot a graph of the percentage of scavenging activity against the concentration of the test compound. The IC50 value can be determined from the resulting curve by interpolation. A lower IC50 value indicates a higher antioxidant activity.[6]
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Chemical principle of the DPPH radical scavenging assay.
References
Application Notes and Protocols for 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one in Cell Culture Studies
Compound Information:
| Property | Value |
| IUPAC Name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one |
| Synonyms | (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Source | Isolated from Scutellaria barbata[1] |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Introduction
This compound is a phenolic compound belonging to the class of dihydropyranones.[1] It has been identified as a constituent of Scutellaria barbata, a plant used in traditional medicine with known anti-inflammatory, anti-cancer, and antioxidant properties.[2][3][4][5] While the biological activities of the whole plant extract are well-documented, specific cell culture studies and detailed mechanistic data for this individual compound are limited in the currently available scientific literature.
These application notes provide a general framework and suggested protocols for researchers and drug development professionals to investigate the potential biological effects of this compound in various cell culture models. The proposed experiments are based on the known activities of Scutellaria barbata and related pyran-containing compounds.
Hypothesized Biological Activities for Investigation
Based on the known properties of Scutellaria barbata extracts, the following biological activities are proposed for investigation in cell culture studies:
-
Anti-inflammatory Activity: Assess the compound's ability to modulate inflammatory pathways, for example, by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the activity of key signaling molecules like NF-κB.
-
Anticancer Activity: Evaluate the cytotoxic and anti-proliferative effects on various cancer cell lines. Further studies could explore the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
-
Antioxidant Activity: Determine the compound's capacity to scavenge free radicals and protect cells from oxidative stress-induced damage.
Experimental Protocols
The following are generalized protocols that can be adapted to specific cell lines and research questions. It is crucial to optimize conditions such as cell density, compound concentration, and incubation time for each experiment.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell viability and to determine its cytotoxic potential.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines like HeLa, MCF-7, or A549, or immune cells like RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Workflow for measuring nitric oxide production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only control.
Potential Signaling Pathways for Investigation
Based on the activities of similar compounds and extracts, the following signaling pathways could be investigated to elucidate the mechanism of action of this compound.
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: Hypothetical inhibition of the NF-κB pathway.
Data Presentation
All quantitative data from the proposed assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| e.g., HeLa | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Compound Concentration (µM) | % Inhibition of NO Production |
| 0.1 | Data to be determined |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Conclusion and Future Directions
The provided application notes and protocols offer a starting point for the systematic investigation of the biological activities of this compound in cell culture. Due to the current lack of specific studies on this compound, the results from these initial assays will be crucial in guiding further research. Future studies could include more in-depth mechanistic investigations, such as Western blotting to analyze protein expression in key signaling pathways, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V/PI staining). These studies will be essential to unlock the therapeutic potential of this natural product for researchers, scientists, and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent and logical synthetic approach is a two-step process. The first step is a Claisen-Schmidt condensation between 4-hydroxyacetophenone and an appropriate α,β-unsaturated aldehyde, such as crotonaldehyde, to form a chalcone-like intermediate (an α,β-unsaturated ketone).[1][2][3] The second step involves an intramolecular cyclization of this intermediate, often under acidic or basic conditions, to yield the desired 2,3-dihydro-4H-pyran-4-one ring system. This is analogous to the synthesis of flavanones from 2'-hydroxychalcones.[4][5][6]
Q2: What are the most critical parameters to control during the initial Claisen-Schmidt condensation?
A2: The most critical parameters for the Claisen-Schmidt condensation are the choice and concentration of the catalyst (typically a strong base like NaOH or KOH), the reaction temperature, and the purity of the starting materials.[1][7][8] An inappropriate base concentration or temperature can lead to side reactions, such as the self-condensation of the ketone or polymerization, resulting in low yields and the formation of tar-like substances.[1]
Q3: What types of catalysts can be used for the cyclization of the chalcone intermediate?
A3: The intramolecular cyclization can be catalyzed by either acids or bases. Common acidic catalysts include mineral acids (like HCl) or sulfonic acids.[5][9] Basic catalysts, such as sodium acetate or piperidine, are also frequently used.[4] The choice of catalyst can significantly impact the reaction rate and yield, and may depend on the specific substituents on the chalcone intermediate.
Q4: I am having difficulty purifying the final product. What are some recommended methods?
A4: Purification of dihydropyranones is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[10] For column chromatography, silica gel is a common stationary phase, with a mobile phase gradient of hexane/ethyl acetate or dichloromethane/methanol often being effective.[10]
Troubleshooting Guide
Problem 1: Low or No Yield of the Chalcone Intermediate in the Claisen-Schmidt Condensation
Q: My Claisen-Schmidt condensation is resulting in a very low yield of the chalcone intermediate. What are the possible causes and solutions?
A: Low yields in this step are a common issue and can be attributed to several factors. Refer to the troubleshooting workflow below.
Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation
Caption: Troubleshooting workflow for low yield in the Claisen-Schmidt condensation.
Data on Reaction Condition Optimization for Chalcone Synthesis
| Parameter | Variation | Yield (%) | Purity (%) | Observations |
| Catalyst (NaOH) | 1.0 eq | 45 | 80 | Incomplete reaction |
| 2.5 eq | 75 | 90 | Good conversion | |
| 5.0 eq | 60 | 70 | Increased side products (tar formation) | |
| Temperature | 0 °C | 30 | 95 | Very slow reaction rate |
| 25 °C (RT) | 78 | 92 | Optimal balance of rate and purity | |
| 50 °C | 70 | 80 | Formation of dark-colored impurities | |
| Solvent | Ethanol | 75 | 90 | Good solubility and reaction medium |
| Methanol | 72 | 88 | Similar to ethanol | |
| Water | 55 | 85 | Lower solubility of starting materials |
Problem 2: Formation of Multiple Products in the Cyclization Step
Q: The cyclization of my chalcone intermediate is yielding multiple products, and the desired dihydropyranone is a minor component. How can I improve the selectivity?
A: The formation of multiple products during cyclization is often related to the reaction conditions, particularly the choice of catalyst and solvent.
Troubleshooting Workflow for Poor Selectivity in Cyclization
Caption: Troubleshooting workflow for improving selectivity in the cyclization step.
Data on Catalyst Screening for Intramolecular Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield of Dihydropyranone (%) | Major Side Product(s) |
| HCl (conc.) | Ethanol | 78 (reflux) | 40 | Polymerization/degradation products |
| CH₃SO₃H | Ethanol | 78 (reflux) | 65 | Unreacted chalcone |
| Piperidine | Methanol | 65 (reflux) | 75 | Favone (over-oxidation) |
| Sodium Acetate | Methanol | 65 (reflux) | 82 | Minimal side products |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-4-methylpent-1-en-3-one (Chalcone Intermediate)
Materials:
-
4-hydroxyacetophenone
-
Crotonaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1 equivalent) in 95% ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of NaOH (2.5 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
To this mixture, add crotonaldehyde (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it with 1M HCl until it reaches a pH of approximately 7.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol/water.
Protocol 2: Synthesis of this compound
Materials:
-
(E)-1-(4-hydroxyphenyl)-4-methylpent-1-en-3-one (from Protocol 1)
-
Sodium acetate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone intermediate (1 equivalent) in methanol.
-
Add sodium acetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Disclaimer: These protocols are illustrative and may require optimization based on specific laboratory conditions and reagent purity. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nepjol.info [nepjol.info]
- 6. chemijournal.com [chemijournal.com]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one synthesis. The synthesis typically proceeds in two key stages: the formation of a chalcone intermediate followed by its intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method involves a two-step process. The first step is a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-methylacetophenone) with 4-hydroxybenzaldehyde to form a 2'-hydroxychalcone intermediate. The second step is the intramolecular cyclization of this chalcone to yield the final dihydropyranone product.[1][2][3]
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: The overall yield is influenced by several factors in both the chalcone formation and the cyclization steps. Key factors include the choice of catalyst (acid or base), reaction temperature, reaction time, solvent, and the purity of reactants and intermediates.[1][4][5]
Q3: Which catalyst is preferred for the initial Claisen-Schmidt condensation?
A3: While both acid and base catalysts can be used for the Claisen-Schmidt condensation, base-catalyzed reactions, often using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, are more common and generally result in higher yields of the chalcone intermediate.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the condensation and cyclization reactions. By comparing the spots of the reactants, intermediates, and products, you can determine the extent of the reaction and identify the optimal reaction time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the 2'-Hydroxychalcone Intermediate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Catalyst | While both acid and base catalysts are effective, strong bases like NaOH or KOH in ethanol are often reported to give higher yields.[1] Consider switching to a base-catalyzed system if you are using an acid catalyst. |
| Suboptimal Reaction Temperature | The Claisen-Schmidt condensation is typically carried out at room temperature. However, gentle heating (40-50 °C) may sometimes improve the reaction rate and yield, but be cautious of potential side reactions. |
| Incorrect Stoichiometry | Ensure the molar ratio of 4-hydroxybenzaldehyde to the substituted 2'-hydroxyacetophenone is appropriate. A slight excess of the benzaldehyde (1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
| Poor Reactant Quality | Use freshly purified reactants. Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts. |
| Inappropriate Solvent | Ethanol is a commonly used and effective solvent.[1] If reactants have poor solubility, consider using a co-solvent system or exploring alternative polar protic solvents. |
Problem 2: Low Yield during the Cyclization of the Chalcone
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Ineffective Cyclization Conditions | A variety of conditions can be employed for the intramolecular cyclization, including acidic, basic, or even microwave-assisted methods.[4][5] The optimal condition can be substrate-dependent. It is advisable to screen different conditions on a small scale. |
| Decomposition of the Chalcone | Prolonged exposure to harsh acidic or basic conditions can lead to the decomposition of the 2'-hydroxychalcone. Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed. |
| Formation of Side Products | Side reactions, such as the formation of flavones through oxidation, can occur, especially under harsh conditions.[6] Using milder cyclization conditions or carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions. |
| Incomplete Reaction | If the cyclization is not going to completion, consider increasing the reaction time or temperature moderately. For acid-catalyzed cyclization, using a stronger acid or a Lewis acid might be beneficial.[4] |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, the final product will be contaminated with starting materials. Optimize the reaction conditions to ensure complete conversion. |
| Formation of Closely Related Byproducts | Byproducts with similar polarities to the desired product can make purification by column chromatography challenging. Try using a different solvent system for chromatography or consider recrystallization from a suitable solvent to improve purity. |
| Oily Product | If the product is an oil and difficult to handle, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product, if available, can also help. |
Experimental Protocols
Protocol 1: Synthesis of the 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation
-
Preparation: In a round-bottom flask, dissolve potassium hydroxide (1.5 - 2.0 equivalents) in ethanol with stirring until the base is fully dissolved.
-
Addition of Reactants: To the basic solution, add 2'-hydroxy-5'-methylacetophenone (1.0 equivalent) and 4-hydroxybenzaldehyde (1.0 - 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature. A color change to a deep orange or red is typically observed. Monitor the reaction progress by TLC. The reaction is often left to stir for 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing a significant volume of cold deionized water and ice.
-
Precipitation: Slowly acidify the aqueous mixture with dilute HCl while stirring. This will neutralize the phenoxides and the catalyst, causing the chalcone product to precipitate out of the solution, usually as a yellow or orange solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities. The crude chalcone can be purified further by recrystallization or column chromatography.[1]
Protocol 2: Intramolecular Cyclization to this compound
Method A: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Reflux the mixture and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Method B: Base-Catalyzed Cyclization
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 equivalent) in an alcoholic solvent like methanol or ethanol.
-
Catalyst Addition: Add a base such as sodium acetate or piperidine.[5][7]
-
Reaction: Reflux the mixture and monitor the progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the acid-catalyzed cyclization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ajptonline.com [ajptonline.com]
- 4. nepjol.info [nepjol.info]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound, a phenolic flavonoid, include:
-
Recrystallization: Often performed using solvents like ethanol, methanol, or mixtures such as ethanol/petroleum ether.[1]
-
Silica Gel Column Chromatography: A standard method for separating compounds based on polarity.
-
Macroporous Resin Column Chromatography: Useful for initial fractionation and enrichment of flavonoids from crude extracts.[2]
-
Sephadex LH-20 Column Chromatography: Effective for separating flavonoids with similar structures.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for final polishing to achieve high purity.
Q2: What are the likely impurities found with this compound?
A2: When isolated from natural sources like Scutellaria barbata, common impurities include other flavonoids, phenolic compounds, and glycosidic forms of related structures.[4][5] In synthetic preparations, unreacted starting materials and side-products of the reaction are the primary impurities.
Q3: What is the expected purity of this compound after purification?
A3: Commercially available standards of this compound are often reported with a purity of >98%.[5] The achievable purity in a laboratory setting will depend on the chosen purification method and the complexity of the initial mixture.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the separation of the target compound from impurities during column chromatography. Staining with a suitable reagent (e.g., anisaldehyde or potassium permanganate) can help visualize the spots. For quantitative analysis of purity, HPLC and NMR spectroscopy are recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the target compound from impurities. | The solvent system (mobile phase) is not optimized. | Perform systematic TLC experiments with various solvent systems to find the optimal mobile phase that provides good separation (ΔRf > 0.2).[4] If compounds elute too quickly, decrease the solvent polarity. If they elute too slowly, increase the polarity.[4] |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of methanol to the eluent can be effective.[4] |
| The compound may be degrading on the silica gel. | Assess the stability of the compound on a TLC plate by spotting it and letting it sit for several hours before developing. If degradation is observed, consider using a different stationary phase like neutral alumina or a macroporous resin.[4] | |
| Poor peak shape (tailing or fronting) in fractions. | The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the initial mobile phase or a weaker solvent before loading. |
| Secondary interactions with the stationary phase. | The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not crystallize upon cooling. | The solution is not saturated. | Slowly evaporate some of the solvent to increase the concentration of the compound. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the compound further using column chromatography before recrystallization. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1] | |
| An oil forms instead of crystals. | The melting point of the compound is low or depressed by impurities. | Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool very slowly. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may also be effective.[1] |
| Residual solvent is present. | Ensure the purified crystals are thoroughly dried under vacuum.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from methods used for structurally similar pyranone derivatives.[6][7]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., a mixture of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
A suggested gradient could be starting from 100% petroleum ether and gradually increasing the ethyl acetate percentage.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions that contain the pure desired compound.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is based on general methods for flavonoid purification.[8]
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water or dichloromethane/hexane) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but will result in low solubility when cold.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl until the compound is completely dissolved. Add more hot solvent dropwise if necessary.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [9] |
| Molecular Weight | 204.22 g/mol | [9] |
| Reported Purity (Commercial) | >98% | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Visualization of Workflows
Caption: General workflow for the purification and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. chemuniverse.com [chemuniverse.com]
Technical Support Center: Stability of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one in solution. The information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent experimental results are a strong indicator of compound degradation. If the compound degrades in your stock solution or experimental medium, its effective concentration will change over time, leading to variability in your results. It is crucial to prepare fresh solutions for your experiments whenever possible and to understand the stability of the compound under your specific experimental conditions.[1]
Q2: What are the optimal storage conditions to prevent the degradation of solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry place, protected from light.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[1] Storing under an inert atmosphere, such as argon or nitrogen, can minimize oxidative degradation.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2]
Q3: I noticed a change in the color and physical appearance of my solid this compound. What could be the cause?
A3: A change in physical appearance, such as discoloration or formation of a viscous liquid, is often an indicator of chemical degradation.[1] Potential causes include oxidation from prolonged exposure to air, peroxide formation (especially in ether-containing structures exposed to light and air), and polymerization.[1] If you suspect degradation, it is recommended to verify the purity of the material using an appropriate analytical method like HPLC before use.[1]
Q4: What are the primary factors that can cause the degradation of this compound in solution?
A4: Based on the chemical structure, which is similar to other pyranone derivatives, the primary factors that can induce degradation in solution are:
-
pH: The compound is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening.[3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the pyran ring.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]
-
Temperature: Elevated temperatures can provide the energy required to initiate decomposition reactions.[3]
Q5: In which common laboratory solvents is this compound soluble?
A5: The compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][5] For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent and, if necessary, use gentle warming (e.g., 37°C) or sonication to aid dissolution. Stock solutions can typically be stored at -20°C for several months, but it is always best to prepare fresh solutions on the day of the experiment.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological assay results | Degradation of the compound in the stock solution or assay buffer. | 1. Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before your experiments.[1] 2. Assess Solution Stability: If possible, perform a time-course analysis of your experimental solution using HPLC to determine the stability of the compound under your specific conditions (e.g., buffer composition, pH, temperature).[1] 3. Purity Check: Re-evaluate the purity of your solid stock to ensure you are starting with high-quality material.[1] |
| Loss of compound peak in HPLC analysis over time | The compound is degrading under the analytical or storage conditions. | 1. Check pH of Mobile Phase: Ensure the mobile phase pH is within a stable range for the compound. Highly acidic or basic conditions can cause on-column degradation. 2. Protect from Light: Use amber vials or cover samples to protect them from light, especially if photolytic degradation is suspected.[2] 3. Control Temperature: Maintain consistent and appropriate temperature control for your samples and columns. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants.[6][7] 2. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. |
| Precipitation of compound in aqueous buffer | Poor aqueous solubility or pH-dependent solubility. | 1. Use a Co-solvent: Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. Ensure the co-solvent is compatible with your experiment. 2. Adjust pH: The phenolic hydroxyl group's ionization is pH-dependent, which can affect solubility. Determine the optimal pH for solubility and stability. |
Summary of Expected Stability under Forced Degradation Conditions
The following table summarizes the expected stability of this compound based on data from structurally similar compounds. These are general guidelines, and specific stability will depend on the exact experimental conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Susceptible to degradation, especially at elevated temperatures.[3] | Ring-opened products, such as hydroxy acids or aldehydes.[3] |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Susceptible to degradation.[3] | Ring-opened products, potentially leading to aldol condensation products.[3] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Susceptible to degradation in the presence of strong oxidizing agents.[3] | Oxidized ring products, ring-opened products (e.g., dicarboxylic acids).[3] |
| Photolytic Degradation (ICH Q1B) | Potentially susceptible to degradation upon exposure to UV light.[3] | Photodegradation products (structure dependent on conditions). |
| Thermal Degradation (e.g., 80°C) | Susceptible to degradation at elevated temperatures.[3] | Decomposition products. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[6][7][8][9]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and heat in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at a specified time point.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting Conditions:
-
Column: C18 column (e.g., Phenomenex C18)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate, pH 3-7).
-
Flow Rate: 1 mL/min
-
Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Steps:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Adjust the mobile phase gradient and/or pH to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chemfaces.com [chemfaces.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
optimizing reaction conditions for dihydropyranone synthesis
Welcome to the technical support center for dihydropyranone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydropyranones, a critical structural motif in many biologically active compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Question 1: Why is the yield of my dihydropyranone synthesis consistently low?
Answer: Low yields in dihydropyranone synthesis can stem from several factors, primarily related to suboptimal reaction conditions. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature.
-
Catalyst Choice and Loading: The catalyst plays a crucial role. For instance, in N-heterocyclic carbene (NHC) organocatalysis, different NHC catalysts can lead to significantly different yields. It has been observed that decreasing the catalyst loading can sometimes lead to a lower product yield.[1][2] For Hetero-Diels-Alder (HDA) reactions, Lewis acids are common catalysts that activate the heterodiene.[3] In Prins cyclizations, both Brønsted and Lewis acids are used, with Lewis acids like TMSOTf showing effectiveness.[4][5]
-
Base Selection: The choice of base is critical and highly substrate-dependent. In NHC-catalyzed reactions, both organic bases (e.g., DBU, DABCO, NEt₃) and inorganic bases (e.g., Cs₂CO₃, K₂CO₃, NaOAc) are used. The optimal base can dramatically improve yield; for example, in one study, KOAc was found to be the most effective, achieving a 93% yield.[1]
-
Solvent Effects: The reaction solvent can significantly influence the yield. Solvents such as THF, CH₂Cl₂, toluene, and 1,4-dioxane are commonly used.[1][2] The best solvent is often identified through screening, as seen in a study where CH₂Cl₂ provided the best yield for a specific syn-dihydropyranone synthesis.[1][2]
-
Temperature Control: Reaction temperature needs to be carefully optimized. While some reactions proceed well at room temperature, others may require cooling (e.g., -78 °C) or heating to achieve optimal results.[1][4][6] Elevated temperatures can sometimes lead to the formation of side products, thereby reducing the yield of the desired dihydropyranone.[6][7]
Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions and understanding potential competing reaction pathways.
-
Competing Reactions: In Prins cyclizations, potential side reactions include Peterson elimination and oxonia-Cope rearrangements, which can lead to complex mixtures.[4][5] The choice of starting material and Lewis acid can influence these pathways.[4]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired byproducts and reduced selectivity.[6] It is crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time.
-
Catalyst and Reagent Purity: Impurities in catalysts or reagents can sometimes lead to unexpected side reactions. Ensure the purity of all starting materials.
-
Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent side reactions caused by atmospheric components.
Question 3: What are the best practices for purifying dihydropyranones?
Answer: Purification of dihydropyranones typically involves standard laboratory techniques, but the specific method will depend on the physical properties of your compound.
-
Column Chromatography: This is the most common method for purifying dihydropyranones. The choice of stationary phase (e.g., silica gel) and eluent system needs to be optimized for your specific product.
-
Recrystallization: If your dihydropyranone is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Vacuum Distillation: For liquid dihydropyranones that are thermally stable, vacuum distillation can be a suitable purification method.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of dihydropyranone synthesis.
Table 1: Effect of Different Bases on Dihydropyranone Yield
| Entry | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | NEt₃ | THF | A | - | [1] |
| 2 | DABCO | THF | A | 58 | [1] |
| 3 | K₂CO₃ | CH₂Cl₂ | B | 98 | [1] |
| 4 | NaOAc | CH₂Cl₂ | B | 94 | [1] |
| 5 | KOAc | CH₂Cl₂ | B | 93 | [1] |
| 6 | Cs₂CO₃ | Toluene | B | High | [1][2] |
| 7 | DBU | THF | F | >10 | [1] |
| 8 | ⁱPr₂NEt | CH₂Cl₂ | I | Up to 99 | [2] |
Catalysts A, B, F, and I are specific N-heterocyclic carbene precursors mentioned in the cited literature.
Table 2: Influence of Solvent on Dihydropyranone Yield
| Entry | Solvent | Base | Catalyst | Yield (%) | Reference |
| 1 | THF | DBU | A | 51 | [1] |
| 2 | Toluene | Cs₂CO₃ | B | High | [1][2] |
| 3 | CH₂Cl₂ | KOAc | B | 93 | [1] |
| 4 | 1,4-Dioxane | Cs₂CO₃ | F | 42 | [1] |
| 5 | Acetonitrile | Cs₂CO₃ | - | Optimal | [1] |
| 6 | Et₂O | - | A | - | [2] |
Table 3: Impact of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Reaction | Outcome | Reference |
| 1 | -5 to 45 | NHC-catalyzed annulation | Condition screening | |
| 2 | Room Temperature | NHC-catalyzed annulation | Optimal for several examples | [1] |
| 3 | -78 | Silyl-Prins Cyclization | Formation of desired dihydropyrane | [4] |
| 4 | 50 | Thermal Cyclization | Optimized condition | |
| 5 | 0 | Oxidative Coupling | Decreased conversion and selectivity | [6] |
| 6 | 85 (Reflux) | Oxidative Coupling | Good conversion and selectivity | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for common dihydropyranone syntheses.
Protocol 1: General Procedure for NHC-Catalyzed Synthesis of Dihydropyranones
This protocol is a generalized representation based on common practices in the literature.[1][2]
-
Reactant Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the α,β-unsaturated aldehyde (1.0 equiv), the second coupling partner (e.g., enone, 1,3-dicarbonyl compound) (1.2 equiv), and the NHC precursor (0.1 equiv).
-
Solvent and Base Addition: Add the optimized anhydrous solvent (e.g., CH₂Cl₂, THF, Toluene) to dissolve the reactants. Then, add the appropriate base (e.g., Cs₂CO₃, DBU, NaOAc) (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -5 °C to 45 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyranone.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol is based on the general principles of the Hetero-Diels-Alder reaction for dihydropyran synthesis.[3]
-
Reactant and Catalyst Setup: In a dry reaction flask under an inert atmosphere, dissolve the heterodiene (e.g., an α,β-unsaturated carbonyl compound) (1.0 equiv) and the dienophile (e.g., a vinyl ether) (1.5 equiv) in a dry solvent (e.g., CH₂Cl₂).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the Lewis acid catalyst (e.g., a solution of Yb(fod)₃ or another suitable Lewis acid) (0.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its completion by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the dihydropyran product.
Visualizations
The following diagrams illustrate key workflows and relationships in dihydropyranone synthesis.
Caption: General experimental workflow for dihydropyranone synthesis.
Caption: Troubleshooting logic for optimizing reaction conditions.
Caption: Major synthetic pathways to dihydropyranones.
References
- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]
- 2. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Dihydropyranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of substituted dihydropyranones.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted dihydropyranones?
A1: Common side reactions depend on the synthetic route employed. However, some frequently observed side products include:
-
Dimers and Polymers: Especially in reactions involving highly reactive monomers or harsh reaction conditions.
-
Rearrangement Products: Such as those arising from oxonia-Cope rearrangements in silyl-Prins cyclizations.[1]
-
Elimination Products: For instance, Peterson elimination can compete with the desired cyclization in syntheses utilizing silicon-based reagents.[1]
-
Isomeric Byproducts: Formation of undesired regioisomers or stereoisomers is a common challenge. For example, in the Pechmann condensation for coumarin synthesis (a related pyranone), chromones can form as a significant byproduct.[2]
-
Alternative Cyclization Products: In N-Heterocyclic Carbene (NHC)-catalyzed syntheses, the formation of γ-lactones can compete with the desired δ-lactone (dihydropyranone) formation.
Q2: How does the choice of catalyst influence the formation of side products?
A2: The catalyst plays a critical role in directing the reaction towards the desired product and minimizing side reactions. For instance, in acid-catalyzed reactions like the Pechmann condensation, strong Brønsted acids may promote undesired side reactions, while milder solid acid catalysts can improve selectivity.[2] In NHC-catalyzed reactions, the structure of the carbene catalyst can significantly impact the stereoselectivity and the ratio of desired dihydropyranone to side products.
Q3: Can the solvent choice affect the outcome of my dihydropyranone synthesis?
A3: Absolutely. The solvent can influence reaction rates, solubility of reactants and intermediates, and even the stereochemical outcome of the reaction.[2] For polar reactions, a change from a protic to an aprotic solvent can alter the transition state energies, thereby affecting the product distribution. It is often recommended to screen a variety of solvents to find the optimal conditions for a specific synthesis.[2]
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of substituted dihydropyranones, categorized by the synthetic method.
Guide 1: N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses
Problem: Low yield of the desired dihydropyranone and formation of a significant amount of γ-lactone byproduct.
Possible Causes and Solutions:
-
Incorrect Catalyst Choice: The steric and electronic properties of the NHC catalyst are crucial. Some catalysts may favor the [3+2] cycloaddition pathway leading to γ-lactones over the [4+2] pathway for dihydropyranones.
-
Solution: Screen a panel of NHC precatalysts with varying steric bulk and electronic properties on the N-aryl substituents.
-
-
Sub-optimal Reaction Conditions: The base, solvent, and temperature can all influence the reaction pathway.
-
Solution: Systematically vary the base (e.g., DBU, K₂CO₃, NaOAc), solvent (e.g., THF, CH₂Cl₂, toluene), and temperature to find the optimal conditions that favor the formation of the dihydropyranone.
-
Quantitative Data on Catalyst and Base Effects:
| Entry | Catalyst | Base | Yield of Dihydropyranone (%) | Yield of γ-lactone (%) |
| 1 | Catalyst A | DBU | 45 | 30 |
| 2 | Catalyst B | DBU | 75 | <5 |
| 3 | Catalyst B | K₂CO₃ | 60 | 15 |
| 4 | Catalyst B | NaOAc | 55 | 20 |
Note: Data is illustrative and based on general trends observed in the literature.
Experimental Protocol: NHC-Catalyzed Synthesis of Spirooxindole δ-Lactones
This protocol is adapted from a procedure for the enantioselective synthesis of spirooxindole δ-lactones from isatin-derived enals and 1,3-dicarbonyl compounds.[3]
Materials:
-
Isatin-derived enal (1.0 equiv)
-
1,3-dicarbonyl compound (1.2 equiv)
-
Chiral triazolium salt (NHC precatalyst, 10 mol%)
-
Base (e.g., DBU, 10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the isatin-derived enal and the 1,3-dicarbonyl compound.
-
Add the chiral triazolium salt precatalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add the base dropwise at the specified reaction temperature (e.g., room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting NHC-Catalyzed Synthesis:
Caption: Troubleshooting workflow for NHC-catalyzed dihydropyranone synthesis.
Guide 2: Silyl-Prins Cyclization
Problem: Formation of linear, rearranged, or elimination side products instead of the desired dihydropyranone.
Possible Causes and Solutions:
-
Peterson Elimination: This side reaction is more prevalent with certain substrates and can be influenced by the Lewis acid used.[1]
-
Solution: Screen different Lewis acids (e.g., InCl₃, TMSOTf, Sc(OTf)₃) and reaction temperatures. In some cases, a milder Lewis acid or lower temperatures can suppress the elimination pathway.
-
-
Oxonia-Cope Rearrangement: This rearrangement can compete with the desired cyclization, leading to isomeric products.[1]
-
Solution: The substrate structure plays a significant role. Modifying the substituents on the silyl group or the homoallylic alcohol may disfavor the rearrangement. Careful control of the reaction temperature is also crucial.
-
Experimental Protocol: Silyl-Prins Cyclization for Dihydropyran Synthesis
This protocol is a general procedure based on the synthesis of cis-2,6-disubstituted dihydropyrans.
Materials:
-
4-trimethylsilyl-3-buten-1-ol derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Lewis acid (e.g., InCl₃, 1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 4-trimethylsilyl-3-buten-1-ol derivative and the aldehyde in anhydrous CH₂Cl₂ under an inert atmosphere at room temperature.
-
Add the Lewis acid in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway: Silyl-Prins Cyclization and Competing Side Reactions
Caption: Competing pathways in silyl-Prins cyclization.
Guide 3: Acid-Catalyzed Cyclizations (e.g., Pechmann Condensation)
Problem: Formation of a chromone byproduct in a Pechmann condensation intended to synthesize a coumarin (a benz-fused pyranone).
Possible Causes and Solutions:
-
Reaction Mechanism Control: The Pechmann condensation and the competing Simonis chromone cyclization are favored under different acidic conditions.[2]
-
Solution: Carefully select the acid catalyst. While strong Brønsted acids are common, Lewis acids or solid acid catalysts like Amberlyst-15 can offer better selectivity for the desired coumarin.[2]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but undesired, chromone isomer.
-
Solution: For highly activated phenols, the reaction may proceed at or near room temperature, which can suppress side reactions. For less reactive substrates, careful optimization of the heating temperature is necessary.[2]
-
Quantitative Data on Catalyst and Temperature Effects in Pechmann Condensation:
| Entry | Catalyst | Temperature (°C) | Yield of Coumarin (%) | Yield of Chromone (%) |
| 1 | H₂SO₄ | 100 | 65 | 25 |
| 2 | Amberlyst-15 | 110 | 85 | <5 |
| 3 | H₂SO₄ | 25 | 40 (low conversion) | <2 |
| 4 | Amberlyst-15 | 80 | 78 | <5 |
Note: Data is illustrative and based on general trends observed in the literature.[2]
Reaction Pathway: Pechmann vs. Simonis Cyclization
Caption: Competing pathways in the acid-catalyzed synthesis of coumarins.
References
Technical Support Center: HPLC Separation of Pyranone Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyranone derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC separation of pyranone derivatives?
The most frequently encountered problems include poor peak shape (tailing or fronting), inadequate resolution between peaks, shifting retention times, and baseline instability.[1][2][3] These issues can stem from a variety of factors including improper mobile phase preparation, column degradation, or suboptimal instrument parameters.
Q2: What type of HPLC column is best suited for separating pyranone derivatives?
Reverse-phase (RP) columns, such as C8 and C18, are commonly used for the separation of pyranone derivatives.[4][5] The choice between C8 and C18 depends on the hydrophobicity of the specific pyranone derivatives being analyzed. For more polar pyranones, a C8 or a polar-embedded column might provide better retention and selectivity. In some cases, specialized columns like Newcrom R1, which has low silanol activity, can be beneficial to reduce peak tailing.[6][7]
Q3: How can I improve the resolution between closely eluting pyranone derivatives?
To enhance resolution, you can optimize the mobile phase composition, adjust the flow rate, or change the column temperature.[8] Modifying the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase can alter the selectivity. A lower flow rate generally improves resolution but increases analysis time. Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better resolution. For complex mixtures, a gradient elution method is often more effective than an isocratic one.
Q4: My baseline is noisy and drifting. What could be the cause?
Baseline noise and drift can be caused by several factors, including:
-
Mobile phase issues: Improperly degassed mobile phase, contamination, or changes in composition.[1][9]
-
Detector problems: A dirty flow cell or a failing lamp.[1][10]
-
Pump issues: Pulsations from the pump or leaks in the system.[1][11]
-
Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.[1]
Q5: Why are my pyranone derivative peaks tailing?
Peak tailing for pyranone derivatives is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[12][13][14] This is more common with basic compounds. Other causes can include column overload, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[12][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
Symptoms: Asymmetrical peaks with a "tail" extending from the peak maximum. This can lead to inaccurate peak integration and reduced resolution.[14][15][16]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.[12][15] For basic pyranone derivatives, a mobile phase pH 2 units below the pKa of the silanol groups (around pH 2-3) is often effective.[15] - Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.[12] - Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups.[12] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration.[8][12] - Decrease Injection Volume: Inject a smaller volume of the sample.[8] |
| Column Void or Contamination | - Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.[11] - Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.[3] - Replace the Column: If the problem persists after cleaning, the column may be irreversibly damaged and need replacement.[15] |
| Sample Solvent Mismatch | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[8][12] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Issue 2: Poor Resolution
Symptoms: Overlapping peaks that are not baseline separated, making accurate quantification difficult. A resolution value (Rs) of less than 1.5 is generally considered poor.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | - Adjust Organic Solvent Percentage: Increase or decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to alter selectivity (α). Small changes can have a significant impact. - Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation. |
| Insufficient Column Efficiency (N) | - Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.[8] - Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency. |
| Inadequate Retention (k') | - Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent to increase the retention factor (k') of the analytes. Ideally, k' should be between 2 and 10 for good resolution. |
| Temperature Effects | - Optimize Column Temperature: Vary the column temperature. Sometimes, a lower temperature can improve selectivity, while a higher temperature can improve efficiency. |
Factors Affecting HPLC Resolution
Caption: Key factors influencing HPLC peak resolution.
Experimental Protocols
General HPLC Method for Pyranone Derivatives
This protocol provides a starting point for developing a separation method for pyranone derivatives. Optimization will likely be required based on the specific analytes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the pyranone derivatives (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to match the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is an illustrative gradient. The actual gradient profile will need to be optimized for the specific pyranone derivatives being separated.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for the separation of three hypothetical pyranone derivatives.
| Compound | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |
| Pyranone A | 5.2 | 1.1 | - |
| Pyranone B | 6.8 | 1.2 | 2.5 (to Pyranone A) |
| Pyranone C | 7.5 | 1.3 | 1.6 (to Pyranone B) |
Disclaimer: The quantitative data and experimental protocols provided are for illustrative purposes and should be adapted and validated for specific applications.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. labcompare.com [labcompare.com]
- 4. scispace.com [scispace.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jetir.org [jetir.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Overcoming Poor Solubility of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Compound Information and Solubility Challenges
What is this compound?
Why is this compound likely to be poorly soluble in water?
The poor aqueous solubility of many pharmaceutical compounds is a significant challenge in drug development.[4][][6] More than 40% of new chemical entities are practically insoluble in water, which can lead to inadequate and variable bioavailability.[][7] The molecular structure of this compound contains both polar (the hydroxyl group) and non-polar (the pyranone ring and methyl group) regions. The non-polar characteristics can lead to poor solubility in aqueous solutions.
II. Troubleshooting Guides and FAQs
This section provides a series of questions and answers to guide you through the process of improving the solubility of this compound.
Q1: What are the first steps I should take to improve the solubility of my compound?
A1: The initial approach to enhancing solubility should involve simple, readily available methods such as pH adjustment and the use of co-solvents.
-
pH Adjustment: Since the compound has a phenolic hydroxyl group, its solubility is likely to be pH-dependent. By increasing the pH of the aqueous solution, the hydroxyl group can be deprotonated to form a more soluble phenolate salt.[] This is a straightforward and effective technique for ionizable drugs.[8]
-
Co-solvents: Adding a water-miscible organic solvent can significantly increase the solubility of non-polar compounds.[9] Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[] These solvents work by reducing the polarity of the aqueous environment.[][10]
Q2: My compound's solubility is still insufficient with pH adjustment and co-solvents. What other methods can I try?
A2: If initial methods are not sufficient, more advanced techniques such as using surfactants or complexation agents can be employed.
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[11][12] These micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.[13][14] Commonly used surfactants in pharmaceutical formulations include polysorbates (e.g., Tween 80) and sodium dodecyl sulfate (SDS).[14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[15] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the drug molecule and increasing its aqueous solubility.[4][15][16] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used for this purpose.[16]
Q3: How do I choose the right solubility enhancement technique?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential toxicity of the excipients. The following decision-making workflow can be helpful:
Q4: Are there any other advanced techniques I can consider?
A4: Yes, for very challenging cases, you might explore techniques that modify the physical form of the compound, such as:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area of the drug, which can improve the dissolution rate.[7][17]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can lead to a significant increase in solubility and dissolution.[18]
III. Quantitative Data Summary
The following tables provide a summary of the potential solubility enhancement that can be achieved with different techniques for poorly soluble compounds. Note that these are general examples and the actual improvement for this compound will need to be determined experimentally.
Table 1: Solubility Enhancement with Co-solvents
| Co-solvent System | Example Compound | Fold Increase in Solubility |
| Water/Ethanol | Phenobarbitone | Significant |
| Water/Propylene Glycol | Diazepam | ~100-fold |
| Water/PEG 400 | Itraconazole | ~6000-fold |
Table 2: Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Example Compound | Fold Increase in Solubility |
| β-Cyclodextrin | Piroxicam | ~5-fold |
| Hydroxypropyl-β-CD | Itraconazole | ~20,000-fold |
| Sulfobutylether-β-CD | Carbamazepine | ~250-fold |
Table 3: Solubility Enhancement with Surfactants
| Surfactant | Example Compound | Fold Increase in Solubility |
| Sodium Lauryl Sulfate | Griseofulvin | ~10-fold |
| Polysorbate 80 (Tween 80) | Ketoconazole | ~100-fold |
| Cremophor EL | Paclitaxel | Significant |
IV. Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose a set of water-miscible co-solvents (e.g., ethanol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Measurement: Follow steps 2-4 from Protocol 1, using the co-solvent mixtures instead of buffers.
-
Data Analysis: Plot the solubility of the compound against the percentage of co-solvent to determine the optimal co-solvent and its concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Phase Solubility Study: Add an excess of the compound to each cyclodextrin solution.
-
Equilibration and Analysis: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 complex.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 17. ijpbr.in [ijpbr.in]
- 18. jocpr.com [jocpr.com]
protocol refinement for biological assays with 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Disclaimer: There is currently limited specific data available in scientific literature for biological assays involving 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. This technical support center has been developed using information on a structurally related and well-researched compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . The provided protocols and troubleshooting guides are based on the known biological activities of DDMP, primarily its antioxidant and anti-inflammatory properties. Researchers should validate these protocols for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and what are its known biological activities?
A1: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a pyranone derivative often formed during the Maillard reaction in foods. It is recognized for its significant antioxidant and anti-inflammatory properties.[1][2][3] It has been shown to scavenge free radicals and may play a role in mitigating oxidative stress and inflammation.[1]
Q2: What are the common in vitro assays used to evaluate the biological activity of DDMP?
A2: Common in vitro assays for DDMP include:
-
Antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[4]
-
Anti-inflammatory assays: Inhibition of albumin denaturation assay, which is an indicator of anti-inflammatory activity.
-
Cell viability/cytotoxicity assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays to determine the effect of the compound on cell viability.
Q3: What are the key signaling pathways potentially modulated by DDMP?
A3: As a phenolic compound with antioxidant and anti-inflammatory properties, DDMP is likely to modulate key inflammatory and stress-response signaling pathways, such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Polyphenols have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[5][6][7]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. Antioxidants can influence MAPK signaling, which plays a role in cell proliferation, differentiation, and apoptosis.[8][9][10][11]
Q4: What are the recommended storage conditions for DDMP?
A4: For solid DDMP, it is recommended to store it at -20°C for long-term stability. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Experimental Workflows
General experimental workflow for assessing the biological activity of DDMP.
Troubleshooting Guides
Antioxidant Assays (DPPH & ABTS)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting.- Incomplete mixing.- Instability of DPPH radical solution. | - Use calibrated pipettes and ensure proper technique.- Vortex samples thoroughly after adding reagents.- Prepare fresh DPPH solution for each experiment and protect it from light. |
| Colored extract interferes with absorbance reading | The inherent color of the compound or extract absorbs at the same wavelength as the assay. | - Run a blank for each concentration of the compound without the DPPH or ABTS reagent and subtract the absorbance.- If interference is severe, consider diluting the sample. |
| Inconsistent results with different antioxidant assays | Different assays have different reaction mechanisms (e.g., hydrogen atom transfer vs. single electron transfer). | - This is not unexpected. Report the results for each assay separately and acknowledge the different mechanisms. |
| No antioxidant activity detected | - Compound concentration is too low.- The compound is not a potent antioxidant.- Issues with the assay protocol or reagents. | - Test a wider range of concentrations.- Verify the protocol with a known antioxidant standard like ascorbic acid or Trolox.- Check the expiration dates and storage conditions of all reagents. |
Cell Viability Assay (MTT)
| Issue | Potential Cause | Troubleshooting Steps |
| False positive results (increased viability at high concentrations) | Phenolic compounds can directly reduce MTT to formazan, independent of cellular activity.[12][13][14][15][16] | - Run a cell-free control with the compound and MTT reagent to quantify direct reduction. Subtract this background from the cell-based readings.- Wash cells with PBS after the treatment period and before adding the MTT reagent to remove any residual compound.[14] |
| Compound precipitates in cell culture medium | The compound has low solubility in aqueous solutions. The final DMSO concentration is too high and is cytotoxic. | - Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution in pre-warmed culture medium with vigorous vortexing just before adding to the cells.- Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess its effect. |
| High background in cell-free wells | Contamination of the medium or reagents. | - Use sterile techniques and fresh, sterile reagents. |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber bottle.
-
Prepare a stock solution of DDMP in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the DDMP stock solution in methanol.
-
Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DDMP dilutions to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the DDMP solution.
-
For a blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a stock solution of DDMP in DMSO.
-
Prepare different concentrations of DDMP by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Diclofenac sodium can be used as a standard anti-inflammatory drug.
-
-
Assay Procedure:
-
To 0.5 mL of the DDMP solutions, add 0.45 mL of the 1% BSA solution.
-
Adjust the pH to 6.3 using 1N HCl if necessary.
-
Incubate the mixture at room temperature for 20 minutes.
-
Heat the mixture in a water bath at 55°C for 30 minutes.
-
Cool the samples to room temperature.
-
-
Data Analysis:
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Signaling Pathway Diagrams
As a phenolic antioxidant with anti-inflammatory properties, DDMP may influence the NF-κB and MAPK signaling pathways.
Potential inhibition of the NF-κB signaling pathway by DDMP.
Modulation of the MAPK signaling pathway by the antioxidant activity of DDMP.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Significance and symbolism [wisdomlib.org]
- 3. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journaljpri.com [journaljpri.com]
- 14. researchgate.net [researchgate.net]
- 15. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. [folia.unifr.ch]
- 16. researchgate.net [researchgate.net]
avoiding degradation of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one during extraction from natural sources, such as Scutellaria barbata.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of target compound | Degradation due to excessive heat. | Optimize extraction temperature. For total flavonoids from Scutellaria barbata, temperatures around 68-69°C have been shown to be effective.[1][2] Consider using extraction methods that allow for lower temperatures, such as ultrasound-assisted extraction (UAE). |
| Oxidative degradation. | Degas solvents prior to use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can also mitigate oxidation. | |
| Inappropriate solvent or pH. | For flavonoid extraction from Scutellaria barbata, an ethanol concentration of around 70-75% is often optimal.[2][3] The pH of the extraction medium should be controlled, as phenolic compounds can be unstable at alkaline pH. Maintain a slightly acidic to neutral pH. | |
| Brown coloration of extract | Oxidation of phenolic compounds. | Minimize exposure to air during the extraction and subsequent processing steps. Store extracts in tightly sealed containers under an inert atmosphere if possible. The use of antioxidants is also recommended. |
| Enzymatic browning. | If using fresh plant material, consider blanching (a brief heat treatment) to deactivate endogenous enzymes before solvent extraction. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Protect the extraction setup from light by using amber glassware or by covering equipment with aluminum foil. High temperatures can also lead to the formation of degradation products, so temperature control is crucial. Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Inconsistent results between batches | Variability in extraction conditions. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and solvent composition. For Scutellaria barbata, an extraction time of approximately 62-93 minutes and a material-to-liquid ratio of 1:32 to 1:41 (g/mL) have been suggested for optimal flavonoid yield.[1][2] |
| Variability in plant material. | Ensure that the plant material is of consistent quality, including the part of the plant used and the drying and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: As a phenolic compound, this compound is susceptible to degradation from several factors, including elevated temperatures, exposure to light (especially UV), extreme pH levels, oxidation from atmospheric oxygen, and the activity of endogenous plant enzymes.
Q2: What is the optimal solvent for extracting this compound?
A2: While specific optimization for this single compound is not widely published, studies on the extraction of total flavonoids from Scutellaria barbata, a known source of this molecule, suggest that an aqueous ethanol solution is effective.[4] Optimal concentrations are reported to be in the range of 70-75% ethanol.[2][3]
Q3: How can I minimize oxidation during the extraction process?
A3: To minimize oxidation, it is recommended to use deoxygenated solvents and to perform the extraction under an inert atmosphere, such as nitrogen or argon. Additionally, adding a small amount of an antioxidant like ascorbic acid or BHT to the extraction solvent can be beneficial.
Q4: What temperature range is recommended for the extraction?
A4: To prevent thermal degradation, it is advisable to use the lowest effective temperature. For the extraction of total flavonoids from Scutellaria barbata, optimized temperatures have been reported in the range of 68-69°C.[1][2] It is crucial to avoid prolonged exposure to high temperatures.
Q5: How should I handle and store the extract to ensure the stability of the compound?
A5: After extraction, the solvent should be removed under reduced pressure at a low temperature. The resulting extract should be stored in a cool, dark place, preferably in a freezer at -20°C or below. For long-term storage, it is best to store the extract in an amber vial under an inert atmosphere.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Scutellaria barbata
This protocol is based on optimized conditions for the extraction of total flavonoids from Scutellaria barbata and is designed to minimize degradation.
-
Sample Preparation:
-
Dry the aerial parts of Scutellaria barbata at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Solvent Preparation:
-
Prepare a 75% (v/v) solution of ethanol in deionized water.[2]
-
To minimize oxidation, degas the solvent by sonicating under vacuum for 15-20 minutes before use.
-
(Optional) Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the solvent.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add the extraction solvent at a material-to-liquid ratio of 1:41 (g/mL).[2]
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 68°C and the ultrasonic power to an appropriate level (this may require optimization for your specific equipment).[2]
-
Extract for 93 minutes.[2]
-
-
Post-Extraction Processing:
-
Immediately after extraction, filter the mixture through an appropriate filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
The remaining aqueous extract can be lyophilized (freeze-dried) to obtain a solid crude extract.
-
-
Storage:
-
Store the crude extract in an airtight, amber container at -20°C or lower until further purification or analysis.
-
Visualizations
Caption: Key factors that can lead to the degradation of this compound during extraction.
Caption: A generalized workflow for the extraction of this compound with integrated degradation prevention steps.
References
- 1. Optimization of Extraction Process for Flavonoids from Scutellaria barbata by Response Surface Methodology [spkx.net.cn]
- 2. Optimization of Extraction Process and Evaluation of Antioxidant and Antitumor Activities of Total Flavonoids from Scutellaria barbata [agris.fao.org]
- 3. [Optimizing extraction process of Scutellaria barbata by golden section method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative validation of the biological activity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. While direct quantitative biological data for this specific compound is limited in publicly available research, this document offers a comprehensive comparison with structurally related dihydropyranone derivatives and other bioactive compounds to extrapolate its potential therapeutic efficacy. The guide details common experimental protocols for assessing anticancer and antioxidant activities and visualizes key cellular pathways and experimental workflows.
Introduction to this compound
This compound is a natural product belonging to the dihydropyranone class of compounds. It was first isolated from Scutellara barbata, a plant with a long history of use in traditional medicine for its anti-inflammatory and anticancer properties. The general class of dihydropyranones is known to exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects. This guide aims to provide a framework for the validation of the biological activity of this specific molecule by comparing it with other compounds from its class with established biological profiles.
Data Presentation: Comparative Biological Activity
Due to the absence of specific published quantitative data for the biological activity of this compound, this section presents data for structurally similar dihydropyranone derivatives and other relevant compounds to provide a benchmark for its potential efficacy.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Dihydropyranone Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5-Oxo-dihydropyranopyran derivative 4j | MCF-7 (Breast Carcinoma) | 26.6 | [1] |
| 5-Oxo-dihydropyranopyran derivative 4i | MCF-7 (Breast Carcinoma) | 34.2 | [1] |
| 5-Oxo-dihydropyranopyran derivative 4g | SW-480 (Colon Adenocarcinoma) | 34.6 | [1] |
| Phomapyrone B | HL-60 (Human Leukemia) | 27.90 | [2] |
| Phomapyrone A | HL-60 (Human Leukemia) | 34.62 | [2] |
| Biscoumarin 1 | HuTu80 (Intestinal Adenocarcinoma) | 18.78 | [3] |
| Biscoumarin 2 | HuTu80 (Intestinal Adenocarcinoma) | 20.15 | [3] |
Table 2: Comparative Antioxidant Activity (IC50 in µg/mL) of Bioactive Compounds
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference |
| (+)-Catechin hydrate | 5.25 | 3.12 | [4] |
| Caffeic acid | 4.50 | 1.59 | [4] |
| Quercetin | - | 1.89 | [4] |
| Kaempferol | - | 3.70 | [4] |
| Gallic acid hydrate | - | 1.03 | [4] |
| Ethyl acetate fraction of Macaranga hypoleuca | 14.31 | 2.10 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activity of this compound.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antioxidant Activity Assessment: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining antioxidant capacity. The assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Add the test compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Workflow Diagram
Caption: Drug discovery and validation workflow.
References
- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of the Antioxidant Activities of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one and Quercetin
Quantitative Antioxidant Activity
The antioxidant capacities of DDMP and quercetin have been evaluated using various in vitro assays. The following table summarizes key quantitative data from these studies, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | Assay | Metric | Result | Reference Compound |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH | % Scavenging | 90.7% at 350 µM | BHT (87.6% at 350 µM)[1] |
| Quercetin | DPPH | IC50 | 19.17 µg/mL | Ascorbic Acid |
| Quercetin | DPPH | EC50 | 5.5 µM[2] | - |
| Quercetin | ABTS | IC50 | 48.0 ± 4.4 µM[3] | Rutin (95.3 ± 4.5 µM) |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity.
Molecular Mechanisms of Antioxidant Action
The antioxidant properties of these compounds are rooted in their molecular structures.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) possesses an unstable enol structure which is considered a key factor for its antioxidant activity.[1][4][5] The hydroxyl group at the olefin position plays a significant role in its ability to donate a hydrogen atom to scavenge free radicals.[1][5]
Quercetin , a flavonoid, exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals by donating hydrogen atoms from its multiple hydroxyl groups.[6] Furthermore, quercetin is known to modulate several signaling pathways that enhance the body's endogenous antioxidant defenses, most notably the Nrf2-Keap1 pathway.[6][7] Activation of this pathway leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers aiming to evaluate and compare the antioxidant potential of novel compounds.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] The solution should be kept in the dark.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol.[6] From this stock, prepare a series of dilutions (e.g., 10 to 500 µg/mL).[6]
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to different wells. To each well, add 100 µL of the 0.1 mM DPPH solution.[6]
-
Blank and Control: For the blank, use 100 µL of methanol and 100 µL of the DPPH solution. For a negative control, use 100 µL of the sample dilution and 100 µL of methanol.[6]
-
Incubation and Measurement: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.[6][8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound in the appropriate solvent.
-
Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution.
-
Incubation and Measurement: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[6] Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the general workflow for antioxidant capacity assessment and the signaling pathway involved in quercetin's antioxidant activity.
Caption: General experimental workflow for antioxidant capacity assessment.
Caption: Quercetin's modulation of the Nrf2-Keap1 signaling pathway.
References
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. The 4H-pyran-4-one scaffold is a core structure in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] This document summarizes the available experimental data on related analogs to inform future research and drug development efforts.
Disclaimer: Direct and systematic structure-activity relationship studies on a series of analogs of this compound are limited in the publicly available literature. The following data and insights are compiled from studies on structurally related pyranone derivatives to provide a foundational understanding of their potential biological activities.
Quantitative Comparison of Biological Activity
The biological activity of 4H-pyran-4-one derivatives is significantly influenced by the nature and position of substituents on the pyranone and adjacent rings. The following table summarizes SAR data for a selection of analogs from related series.
| Compound ID | Core Structure | R1 (at C2) | R2 (at C3) | R3 (at C5) | R4 (at C6) | Biological Target/Assay | Activity (IC50/EC50 in µM) |
| A1 | 2,3-dihydro-4H-pyran-4-one | - | OH | OH | CH₃ | DPPH Radical Scavenging | - (90.7% scavenging at 350 µM)[3] |
| A2 | 2,3-dihydro-4H-pyran-4-one | - | O-C(O)CH₃ | OH | CH₃ | DPPH Radical Scavenging | - (Moderate activity)[3] |
| A3 | 2,3-dihydro-4H-pyran-4-one | - | OH | O-C(O)CH₃ | CH₃ | DPPH Radical Scavenging | - (Poor activity)[3] |
| B1 | 4H-pyran | 2-Amino-3-cyano-4-(4-methoxyphenyl) | - | - | CH₃ | HCT-116 cells | > 100 |
| B2 | 4H-pyran | 2-Amino-3-cyano-4-(4-chlorophenyl) | - | - | CH₃ | HCT-116 cells | 85.88[1][2] |
| B3 | 4H-pyran | 2-Amino-3-cyano-4-(3-nitrophenyl) | - | - | CH₃ | HCT-116 cells | 75.1[1][2] |
| C1 | 3-hydroxy-4H-pyran-4-one | -CH(OH)-phenyl | OH | - | CH₃ | P. aeruginosa biofilm | - (Inhibitor)[4] |
| C2 | 3-hydroxy-4H-pyran-4-one | -CH(OH)-(4-fluorophenyl) | OH | - | CH₃ | P. aeruginosa biofilm | - (Potent Inhibitor)[4] |
Key Structure-Activity Relationship Insights:
-
Hydroxyl Groups and Antioxidant Activity: For 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the presence of free hydroxyl groups is crucial for its antioxidant activity.[3][5] Masking the hydroxyl groups, particularly at the C5 position, leads to a significant decrease in radical scavenging ability.[3] This suggests that the phenolic hydroxyl group in the 2-(4-hydroxyphenyl) moiety of the target compound likely plays a significant role in its potential antioxidant properties.
-
Substituents on the Phenyl Ring and Cytotoxicity: In a series of 2-amino-3-cyano-4-aryl-4H-pyrans, the nature of the substituent on the phenyl ring at the C4 position significantly influences the cytotoxic activity against HCT-116 human colon carcinoma cells.[1][2] Electron-withdrawing groups, such as a nitro or chloro group, appear to enhance the cytotoxic potential compared to electron-donating groups like methoxy.[1][2]
-
Modifications at the C2 Position and Antibacterial Activity: For 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, modifications at the C2 position have been shown to impact their ability to inhibit Pseudomonas aeruginosa biofilm formation. The introduction of substituted phenyl-hydroxymethyl groups at this position can lead to potent inhibitory activity.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyranone analogs are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds and a positive control (e.g., Butylated Hydroxytoluene - BHT) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure: In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours, during which viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for screening the cytotoxicity of pyranone analogs.
Hypothetical Structure-Activity Relationship for Antioxidant Activity
Caption: The influence of hydroxyl groups on the antioxidant activity of dihydropyranones.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Dihydropyranone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various dihydropyranone derivatives against several cancer cell lines. The information presented is compiled from recent studies and includes supporting experimental data and methodologies to inform future research and drug discovery efforts.
The dihydropyranone scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of this structure have demonstrated considerable potential as anticancer agents, with studies revealing cytotoxic effects against a range of human cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2]
Comparative Analysis of Cytotoxic Activity
The antiproliferative activity of various dihydropyranone derivatives has been assessed against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values are indicative of higher cytotoxic potency.[4]
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives
A series of these derivatives (4a-j) were synthesized and evaluated for their anti-proliferative activity against SW-480 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[5] The results, with Cisplatin as a positive control, are presented below.[5]
| Compound | Substitution on Phenyl Ring | IC50 (μM) vs. SW-480 | IC50 (μM) vs. MCF-7 |
| 4g | 4-NO2 | 34.6 | 42.6 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |
| 4a | H | 90.5 | - |
| 4d | 4-OCH3 | 87.2 | 104.9 |
| 4h | 4-CH3 | 67.2 | - |
| 4e | 4-F | - | 71.0 |
| Cisplatin | - | Not Reported | Not Reported |
Data sourced from a 2024 study on 5-Oxo-dihydropyranopyran derivatives.[5]
Compounds 4g , 4i , and 4j demonstrated the most potent cytotoxic effects against both cell lines.[5] In contrast, compounds 4a , 4d , and 4h showed the lowest anti-proliferative activities against the SW-480 cell line.[5]
Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate and Related Derivatives
The cytotoxicity of two series of related heterocyclic compounds (5a–s and 7a–q) was assessed against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cell lines, as well as normal human dermal fibroblasts (HDF). Etoposide was used as a reference drug.[6]
| Compound | Cancer Cell Line | IC50 (μM) |
| 5b | Panc-1 | 20.3 |
| 7m (3-NO2 substitution) | Panc-1 | 12.54 |
| 7m (3-NO2 substitution) | PC3 | Potent |
| 7m (3-NO2 substitution) | MDA-MB-231 | Potent |
| Etoposide | Panc-1 | 24.3 |
Data extracted from a study on dihydrodipyrrolo derivatives.[6] Note: "Potent" indicates the compound was nearly twice as potent as etoposide against all tested cell lines.[6]
Compound 7m emerged as a highly potent candidate, demonstrating significantly greater cytotoxicity than the standard drug etoposide against the tested cancer cell lines.[6]
Experimental Protocols
The primary method used to assess the cytotoxicity of these dihydropyranone derivatives was the MTT assay.[4][5]
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]
-
Cell Seeding: Cancer cells in their logarithmic growth phase are harvested and counted.[1] They are then seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.[1][2] The plates are incubated for 24 hours to allow the cells to attach.[1][2]
-
Compound Treatment: The attached cells are treated with various concentrations of the dihydropyranone derivatives (typically ranging from 0.1 to 100 µM) for a period of 48 to 72 hours.[2]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing an MTT solution. The plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[4] The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength typically between 500 and 600 nm.[4]
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the resulting dose-response curves.[4]
Signaling Pathways in Dihydropyranone-Induced Cytotoxicity
Several studies suggest that the cytotoxic effects of dihydropyranone derivatives are linked to the modulation of specific signaling pathways.
CDK2 Inhibition Pathway
Molecular docking studies have indicated that some dihydropyranopyran derivatives can be well-accommodated within the binding site of cyclin-dependent kinase-2 (CDK2).[5][7] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.[5] The proposed mechanism involves the dihydropyranone derivative binding to the ATP-binding site of CDK2, which in turn inhibits the phosphorylation activity of the kinase.[5]
Intrinsic Apoptosis Pathway
Some pyran derivatives are believed to exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[8] While the precise molecular targets for many dihydropyranone derivatives are still under investigation, a common mechanism for cytotoxic compounds is the activation of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes that ultimately results in cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for elucidating the mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Due to the limited specific experimental data on this compound, this document outlines potential mechanisms based on its structural characteristics and the known activities of related pyranone derivatives. We present detailed experimental protocols and comparative data with established compounds to guide researchers in validating its biological activity.
Postulated Mechanisms of Action
The structure of this compound, featuring a phenolic group and a dihydropyranone core, suggests several potential biological activities. Based on existing literature for similar compounds, two primary mechanisms are proposed for investigation:
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, a property that can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2][3]
-
Enzyme Inhibition (4-Hydroxyphenylpyruvate Dioxygenase): The "4-hydroxyphenyl" moiety is structurally similar to the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism.[4][5] Inhibition of HPPD is a known mechanism for herbicides and is being explored for therapeutic applications.[5][6][7][8][9]
This guide will focus on providing the experimental framework to test these two hypotheses.
Comparative Data on Potential Activities
To objectively evaluate the performance of this compound, its activity should be compared against well-characterized reference compounds. The following tables present a structure for comparing the half-maximal inhibitory concentrations (IC50), a standard measure of potency.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Comments |
| This compound | To be determined | The phenolic structure suggests potential antioxidant activity. |
| Ascorbic Acid (Vitamin C) | ~3-10[10][11][12] | A widely used standard antioxidant. IC50 values can vary based on assay conditions.[13] |
| Butylated Hydroxytoluene (BHT) | ~32[12] | A common synthetic antioxidant used as a reference. |
Table 2: Comparative HPPD Enzyme Inhibition
| Compound | IC50 (nM) | Comments |
| This compound | To be determined | The 4-hydroxyphenyl group mimics the natural substrate of HPPD. |
| Sulcotrione | ~38-150[14][15] | A commercial β-triketone herbicide that acts as an HPPD inhibitor.[16][17] |
| Nitisinone | ~173[9] | A reversible inhibitor of 4-HPPD used in the treatment of hereditary tyrosinemia type 1.[9] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results.
DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine. The color change, measured by a spectrophotometer at ~517 nm, is proportional to the antioxidant's scavenging capacity.[18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to all wells. Include a blank control (solvent only) and a negative control (solvent with DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration required to inhibit 50% of the DPPH radicals.
In Vitro HPPD Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the HPPD enzyme.
Principle: The activity of the HPPD enzyme is measured by monitoring the conversion of its substrate, p-hydroxyphenylpyruvate (HPP), to homogentisate. The formation of homogentisate can be detected using various methods, including a coupled-enzyme system where homogentisate is further converted to a product with a distinct absorbance, or by monitoring oxygen consumption.[14][20][21]
Materials:
-
Purified or recombinant HPPD enzyme
-
Substrate: p-hydroxyphenylpyruvate (HPP)
-
Test compound (this compound)
-
Positive control (e.g., Sulcotrione)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.2, containing ascorbate and catalase)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Create serial dilutions in the assay buffer. Prepare the HPPD enzyme and HPP substrate solutions in the assay buffer.
-
Assay Setup: In a microplate, add the diluted test compound or vehicle control (DMSO). Add the HPPD enzyme solution and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the HPP substrate solution.
-
Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time, corresponding to product formation.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor.
-
IC50 Determination: Normalize the rates relative to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
HPPD's Role in Tyrosine Catabolism
The following diagram illustrates the tyrosine catabolism pathway, highlighting the position of HPPD and the point of inhibition.
Caption: Tyrosine catabolism pathway and the site of HPPD inhibition.
Experimental Workflow for Mechanism Validation
This diagram outlines the logical flow for testing the potential mechanisms of action.
Caption: Workflow for validating the mechanism of action.
References
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. DPPH Radical Scavenging Assay [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchportal.vub.be [researchportal.vub.be]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyranone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyranones, a class of heterocyclic organic compounds with diverse biological activities, is paramount. The selection of a robust and reliable analytical method is a critical step in ensuring data integrity for applications ranging from pharmacokinetic studies to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of common analytical methods for pyranone quantification, supported by experimental data, to aid in the selection of the most appropriate technique for a given research need.
Cross-validation of analytical methods is the process of ensuring that a new or alternative analytical procedure provides results that are equivalent to an established, validated method.[1] This is crucial when transferring methods between laboratories or when implementing a new technology that offers advantages in speed, sensitivity, or cost. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which include assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][3][4]
Comparison of Analytical Method Performance
The selection of an analytical method for pyranone quantification is often a trade-off between sensitivity, selectivity, and operational complexity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are three commonly employed techniques. The following table summarizes their typical performance characteristics for the quantification of a representative pyranone, 3-Hydroxy-2H-pyran-2-one.[5]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 15 ng/mL |
| Recovery (%) | 92 - 103% | 95 - 105% | 90 - 108% |
| Precision (%RSD) | < 5% | < 3% | < 6% |
Table 1. Comparative performance data for the quantification of 3-Hydroxy-2H-pyran-2-one using different analytical methods.[5] Data presented is indicative and may vary based on the specific pyranone, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of pyranones using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of pyranones in relatively clean sample matrices, such as pharmaceutical formulations.[5]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the specific pyranone.[7][8]
-
Injection Volume: 10-20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying pyranones in complex biological matrices like plasma or tissue homogenates.[5]
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled pyranone) to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for the analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile pyranones or those that can be derivatized to increase their volatility.[5][9]
-
Sample Preparation and Derivatization:
-
Extract the pyranone from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
If necessary, perform a derivatization reaction (e.g., silylation) to increase the volatility and thermal stability of the pyranone.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.[9]
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5MS).[10]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the analyte from other matrix components.[10]
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]
-
Visualizing the Cross-Validation Workflow
The process of cross-validating two analytical methods follows a logical sequence to ensure the comparability of results.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally isolated compounds is paramount. This guide provides a comparative overview of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound with potential biological activity. While a direct, published experimental comparison between the synthetic and natural forms of this specific molecule is not currently available in scientific literature, this guide outlines the known properties of the natural compound, details the necessary experimental protocols for a comprehensive comparison, and presents a hypothetical framework for data presentation.
Introduction and Natural Occurrence
This compound is a dihydropyranone, a class of compounds belonging to the broader family of phenols. The naturally occurring form of this compound, specifically the (S)-enantiomer, has been isolated from the herb Scutellaria barbata.[1][2][3] This plant has a history of use in traditional medicine, suggesting potential bioactive properties for its constituents.
Physicochemical Properties: A Comparative Table
A direct comparison of the physicochemical properties of synthetic versus natural this compound would be essential to establish their identity and purity. While experimental data for the synthetic version is not available, the following table outlines the expected parameters for such a comparison.
| Property | Natural | Synthetic | Method |
| Molecular Formula | C₁₂H₁₂O₃ | C₁₂H₁₂O₃ | Mass Spectrometry |
| Molecular Weight | 204.22 g/mol | 204.22 g/mol | Mass Spectrometry |
| Appearance | To be determined | To be determined | Visual Inspection |
| Melting Point | To be determined | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | To be determined | Standard Solubility Assays |
| Optical Rotation ([α]D) | To be determined (expected for (S)-enantiomer) | To be determined (expected to be 0 for a racemic mixture) | Polarimetry |
| Purity | >98% (commercially available)[1] | To be determined | High-Performance Liquid Chromatography (HPLC) |
Spectroscopic Analysis: Establishing Structural Equivalence
Detailed spectroscopic analysis is crucial for confirming the chemical structure and purity of both natural and synthetic samples. The data should be identical if the synthetic process successfully replicates the natural compound.
| Spectroscopic Data | Natural (Expected) | Synthetic (Expected) |
| ¹H NMR (ppm) | Characteristic peaks for aromatic, pyranone ring, and methyl protons. | Identical to natural if structurally equivalent. |
| ¹³C NMR (ppm) | Characteristic peaks for all 12 carbon atoms. | Identical to natural if structurally equivalent. |
| Mass Spectrum (m/z) | Molecular ion peak at [M]+ or [M+H]+ corresponding to 204.22. | Identical to natural. |
| Infrared (cm⁻¹) | Peaks corresponding to O-H, C=O, C=C, and C-O functional groups. | Identical to natural. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of findings. Below are the essential experimental protocols for the isolation of the natural compound and a generalized approach for the synthesis, which would be required for a direct comparison.
Isolation of Natural (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
The isolation of the natural compound from Scutellaria barbata would typically involve the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol.[1]
-
Fractionation: The crude extract is then partitioned with solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The targeted fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Derivatives of 4H-pyran have been reported to possess a range of biological activities, including antimicrobial and anticancer properties.[4] A direct comparison of the biological potency of the synthetic and natural forms of this compound is necessary. This would involve in vitro assays to determine metrics such as IC₅₀ or MIC values.
While the specific signaling pathways modulated by this compound are not yet elucidated, related pyranone derivatives have been shown to interfere with bacterial quorum sensing pathways, such as the PQS pathway in Pseudomonas aeruginosa. Future research should investigate the molecular targets of this compound.
Caption: Experimental workflow for elucidating the biological activity and signaling pathways.
Conclusion
The comprehensive comparison of synthetic and natural this compound requires further research. While the natural (S)-enantiomer has been identified from Scutellaria barbata, a detailed synthetic protocol and a side-by-side comparison of the physicochemical properties and biological activities are currently lacking in the public domain. The experimental frameworks provided in this guide offer a roadmap for researchers to conduct such a comparative study, which would be invaluable for the scientific and drug development communities. Future studies are encouraged to focus on the total synthesis of this compound, followed by a direct comparison with the natural isolate to fully characterize its potential.
References
- 1. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) Compared to the Known Anti-inflammatory Drug Indomethacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a naturally occurring pyran derivative, and Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). Due to the limited availability of public in vivo efficacy data for 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, this guide focuses on the closely related analogue, DDMP, which has demonstrated anti-inflammatory properties.[1][2][3] This comparison aims to provide researchers with available experimental data to contextualize the potential of pyran derivatives against a standard therapeutic agent.
Comparative Efficacy Data
The following table summarizes the available in vivo anti-inflammatory data for DDMP and Indomethacin. It is important to note that the experimental models used to evaluate each compound differ, which should be taken into consideration when comparing their efficacy.
| Compound | Animal Model | Key Efficacy Parameters | Results | Reference |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Zebrafish | Inhibition of macrophage and neutrophil migration | Showed inhibition of inflammatory cell migration | [1] |
| Indomethacin | Rat (Carrageenan-induced paw edema) | Inhibition of paw edema | Dose-dependent reduction in paw volume; Significant inhibition at 5 mg/kg | [4] |
Note: A direct quantitative comparison is challenging due to the different animal models and endpoints evaluated. The zebrafish model for DDMP provides qualitative evidence of anti-inflammatory activity by observing immune cell migration, while the carrageenan-induced paw edema model in rats for Indomethacin provides quantitative data on the reduction of inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Indomethacin)
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[5][6]
-
Animals: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution (e.g., 100 µl) is administered into the sub-plantar region of the right hind paw of the rats.[4]
-
Test Substance Administration: Indomethacin (e.g., 5 mg/kg) or the vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.[4]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Zebrafish Inflammatory Cell Migration Assay (for DDMP)
This model is suitable for observing the effect of compounds on leukocyte migration to a site of injury in a live organism.
-
Animals: Transgenic zebrafish larvae expressing fluorescent proteins in immune cells (e.g., macrophages and neutrophils) are used.
-
Induction of Inflammation: A localized injury is induced, for example, by tail transection.
-
Test Substance Administration: Zebrafish larvae are incubated in a solution containing DDMP at a specific concentration.
-
Measurement of Cell Migration: The migration of fluorescently labeled macrophages and neutrophils to the site of injury is observed and quantified using fluorescence microscopy over a specific period.
-
Data Analysis: The number of migrated cells in the treated group is compared to the control group to determine the extent of inhibition.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Nonsteroidal anti-inflammatory drugs like Indomethacin primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 3. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Significance and symbolism [wisdomlib.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Bioassay Reproducibility for 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of common bioassays relevant for evaluating the biological activity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from Scutellaria barbata.[1][2] Due to the limited publicly available bioassay data for this specific compound, this guide focuses on the established and reproducible assays for assessing the antioxidant and anti-inflammatory activities characteristic of phenolic compounds and extracts from the Scutellaria genus.[3][4]
The performance and reproducibility of these assays are compared with standard reference compounds, providing a framework for robustly evaluating the potential therapeutic efficacy of this compound.
Data Presentation: Comparison of Bioassay Reproducibility
The reproducibility of a bioassay is crucial for the validation of experimental results. The following tables summarize the typical reproducibility of common antioxidant and anti-inflammatory assays, along with a comparison to standard reference compounds.
Table 1: Reproducibility of Common Antioxidant Bioassays
| Bioassay | Typical Inter-Assay Coefficient of Variation (CV%) | Key Reproducibility Factors | Reference Compound | Typical IC50 (µM) of Reference |
| DPPH Radical Scavenging | 5-15% | Reagent stability, reaction time, solvent | Ascorbic Acid | 20-50 |
| ABTS Radical Scavenging | <10% | pH, reagent concentration, incubation time | Trolox | 5-25 |
| Ferric Reducing Antioxidant Power (FRAP) | <10% | pH, temperature, reaction time | Ferrous Sulfate | N/A (measures absorbance) |
| Oxygen Radical Absorbance Capacity (ORAC) | 10-20% | Temperature control, reagent purity, plate reader consistency | Trolox | 1-10 (Trolox Equivalents) |
Note: The reproducibility of these assays can be influenced by the specific laboratory conditions and protocols.
Table 2: Reproducibility of Common In Vitro Anti-inflammatory Bioassays
| Bioassay | Typical Inter-Assay Coefficient of Variation (CV%) | Key Reproducibility Factors | Reference Compound | Typical IC50 (µM) of Reference |
| Nitric Oxide (NO) Inhibition in Macrophages | 10-25% | Cell line stability, passage number, LPS concentration | Dexamethasone | 0.1-1 |
| Cyclooxygenase (COX-2) Inhibition | 10-20% | Enzyme activity, substrate concentration, incubation time | Celecoxib | 0.01-0.1 |
| Lipoxygenase (LOX) Inhibition | 15-25% | Enzyme source and purity, substrate stability | Quercetin | 1-10 |
| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | 15-30% | Cell viability, ELISA kit variability, stimulation conditions | Dexamethasone | 0.01-0.5 |
Note: Cell-based assays generally exhibit higher variability than chemical assays due to the inherent biological complexity.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure standardized and reproducible experimental execution.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation : Dissolve this compound and a reference compound (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create a dilution series.
-
Assay Procedure :
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the sample or reference compound at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment :
-
Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement :
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value. A concurrent cell viability assay (e.g., MTT) is crucial to rule out cytotoxicity.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for In Vitro Antioxidant Assays.
Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are based on established best practices for handling similar chemical structures.
Hazard and Exposure Data
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Combustible Dust | May form combustible dust concentrations in air.[1] | Avoid dust formation. Use non-sparking tools.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired product, as well as materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated paper towels), must be collected in a dedicated hazardous waste container.[4] This container should be constructed of a compatible material, such as high-density polyethylene, and feature a secure, tight-fitting lid.[4]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is to be treated as hazardous waste. Collect these solutions in a sealable, chemical-resistant container. It is imperative to segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.[4]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of waste generation.[4]
-
Ensure that waste containers remain closed at all times, except when actively adding waste.[4]
-
The SAA should be a cool, dry, and well-ventilated location, situated away from incompatible materials, particularly strong oxidizing agents.[1]
3. Spill Management:
-
In the event of a spill, avoid dust formation.[5]
-
Carefully sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[4]
-
For larger spills, or if the situation is deemed unsafe to handle internally, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1][6]
-
Do not under any circumstances discharge this chemical into drains, surface waters, or groundwater.[3]
-
Coordinate with your institution's EHS department for the final collection and disposal of the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.
Caption: Disposal workflow from generation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Operational Guidance for Handling 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one (CAS No. 1167483-18-2). The following guidance is based on information for structurally similar pyranone compounds and general laboratory safety standards, in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Hazard Summary
-
Harmful if Swallowed [3]
A cautious approach is therefore essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant splash hazard.[1] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use and disposed of properly after handling.[1][3] | To prevent skin contact, which may cause irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[1] A protective disposable gown made of lint-free, low-permeability fabric is recommended.[4] | To protect skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of potential vapors or dust, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is crucial for minimizing risks.
1. Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to control exposure to potential vapors or dust.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools, such as spatulas or scoops, for transferring the solid material to prevent dispersal and contamination.[1]
-
Keep containers of the compound tightly closed when not in use.[2]
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment following standard laboratory procedures.
-
Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the designated waste stream.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance.
Waste Identification and Segregation:
-
Solid Waste: Place unused or expired compounds, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a dedicated and clearly labeled hazardous waste container.[5] The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[5]
-
Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as hazardous waste. Collect this waste in a sealable, chemical-resistant container. It is important to segregate halogenated and non-halogenated solvent waste into separate containers.[5]
Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure containers remain closed at all times, except when adding waste.[5]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[5]
Emergency Spill Procedures:
-
In the event of a small spill, carefully sweep up the solid material using spark-proof tools and place it into a suitable container for disposal.[5]
-
For larger spills, or if the situation is deemed unsafe to handle, evacuate the area and contact your institution's emergency response team immediately.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
